molecular formula C7H5ClN2O B12975859 7-Chlorobenzo[d]isoxazol-5-amine

7-Chlorobenzo[d]isoxazol-5-amine

Cat. No.: B12975859
M. Wt: 168.58 g/mol
InChI Key: WZTJBNHHPCDYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorobenzo[d]isoxazol-5-amine is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chlorobenzo[d]isoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chlorobenzo[d]isoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

7-chloro-1,2-benzoxazol-5-amine

InChI

InChI=1S/C7H5ClN2O/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2

InChI Key

WZTJBNHHPCDYLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)Cl)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Substituted Benzo[d]isoxazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to 7-Chlorobenzo[d]isoxazol-5-amine and its Analogs

Introduction

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[3] This guide delves into the technical details of a specific derivative, 7-Chlorobenzo[d]isoxazol-5-amine, and its closely related analogs. It is intended for researchers, scientists, and professionals in drug development who are exploring the chemical space of benzo[d]isoxazoles. The narrative will navigate the challenges of identifying this specific molecule and pivot to a comprehensive analysis of its structural isomers and the broader class of aminoisoxazoles, providing actionable insights for their synthesis and application.

Part 1: The Quest for 7-Chlorobenzo[d]isoxazol-5-amine: An Identification Challenge

A thorough investigation to pinpoint the Chemical Abstracts Service (CAS) number for 7-Chlorobenzo[d]isoxazol-5-amine did not yield a specific entry for this compound. This suggests that this particular isomer may be a novel chemical entity or one that is not yet extensively documented in publicly accessible chemical databases. The absence of a dedicated CAS number underscores the importance of unambiguous chemical identifiers in scientific communication and procurement.

In the course of this investigation, several closely related isomers and derivatives were identified, which are often encountered in the synthesis and exploration of this chemical class. The following sections will focus on these identifiable analogs to provide a robust technical foundation for researchers working in this area.

Part 2: A Focus on a Key Analog: 7-Chlorobenzo[d]isoxazol-3-amine

A structurally related and commercially available analog is 7-Chlorobenzo[d]isoxazol-3-amine. Understanding its properties provides a valuable reference point for predicting the characteristics of the 5-amino isomer.

Core Identifiers
IdentifierValueSource
Compound Name 7-Chlorobenzo[d]isoxazol-3-amineBLD Pharm[4]
CAS Number 927413-64-7BLD Pharm[4]
Molecular Formula C₇H₅ClN₂OBLD Pharm[4]
SMILES NC1=NOC2=C(Cl)C=CC=C12BLD Pharm[4]

This table summarizes the key identifiers for the 3-amino isomer.

Part 3: The Benzo[d]isoxazole Scaffold in Medicinal Chemistry

The benzo[d]isoxazole core is a recurring motif in compounds targeting a wide range of biological pathways. The fusion of the benzene and isoxazole rings creates a rigid scaffold that can be functionalized at various positions to modulate pharmacological activity.

The Role of the Amino Group

The position of the amino group on the benzo[d]isoxazole ring is critical for its interaction with biological targets. As a versatile functional group, the amine can serve as a hydrogen bond donor or acceptor, and it provides a reactive handle for further chemical modifications, such as the formation of amides, ureas, and sulfonamides. This versatility is frequently exploited in the generation of compound libraries for high-throughput screening.[3]

Applications in Drug Discovery

Substituted isoxazoles have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: Certain isoxazole derivatives have shown promise as anticancer agents.[1]

  • Anti-inflammatory: The isoxazole scaffold is present in compounds with anti-inflammatory properties.[1][5]

  • Neuroprotective: Research has indicated the potential for isoxazoles in the development of neuroprotective therapies.[1]

  • Kinase Inhibition: 5-Aminoisoxazoles are recognized as valuable building blocks for the synthesis of kinase inhibitors, which are crucial in oncology and immunology research.[3]

Part 4: Synthetic Strategies and Methodologies

The synthesis of aminoisoxazoles can be approached through various routes. While a specific protocol for 7-Chlorobenzo[d]isoxazol-5-amine is not available, general methods for the synthesis of related compounds can be adapted.

Illustrative Synthetic Pathway: A General Approach

The following diagram outlines a conceptual workflow for the synthesis of a substituted aminoisoxazole, which could be theoretically adapted for the target compound.

G A Substituted Benzoylacetonitrile C Cyclization A->C Reactant 1 B Hydroxylamine Hydrochloride B->C Reactant 2 D Aminoisoxazole Derivative C->D Product

Caption: Conceptual workflow for aminoisoxazole synthesis.

Experimental Protocol: Synthesis of a Urea Derivative from a 5-Aminoisoxazole Analog

This protocol details a general procedure for converting a 5-aminoisoxazole into a urea, a common step in the development of kinase inhibitors.[3]

Materials:

  • 3-(2-chlorophenyl)isoxazol-5-amine (or a similar 5-aminoisoxazole starting material)

  • Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the 5-aminoisoxazole starting material (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of the desired isocyanate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired urea derivative.[3]

Part 5: Safety, Handling, and Storage

As with any chemical compound in a research setting, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for 7-Chlorobenzo[d]isoxazol-5-amine is unavailable, the general guidelines for related chloro- and amino-aromatic heterocyclic compounds should be followed.

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[6]

  • Handling: Avoid inhalation of dust or fumes.[6] Avoid contact with skin and eyes.[6][7] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]

  • Storage: Store in a cool, dry, and well-ventilated place.[6][7] Keep the container tightly closed.[6]

Hazard Identification

Based on analogs, potential hazards may include:

  • Harmful if swallowed.[6]

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

  • May cause respiratory irritation.[7]

Part 6: Conclusion and Future Directions

While 7-Chlorobenzo[d]isoxazol-5-amine remains an elusive target in terms of readily available data, the exploration of its chemical neighborhood reveals a rich landscape for drug discovery. The benzo[d]isoxazole scaffold, particularly with amino substitution, continues to be a fertile ground for the development of novel therapeutics.

Future research should focus on the unambiguous synthesis and characterization of the 7-chloro-5-amino isomer. This would involve:

  • De novo synthesis: Developing a reliable synthetic route to isolate and purify the compound.

  • Spectroscopic analysis: Characterizing the compound using techniques such as NMR, IR, and mass spectrometry to confirm its structure.

  • Biological screening: Evaluating the biological activity of the purified compound in relevant assays to understand its therapeutic potential.

By systematically exploring the structure-activity relationships of the various isomers of chloro-substituted aminobenzo[d]isoxazoles, the scientific community can unlock new avenues for the treatment of a wide range of diseases.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • International Paint (Korea) Limited. (2018, July 8).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • BASF Agro España. (n.d.).
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • BLD Pharm. (n.d.). 7-Chlorobenzo[d]isoxazol-3-amine | 927413-64-7.
  • (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Benchchem. (n.d.). Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors.
  • (n.d.). 13 C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl 3 , 7 signals (3CH, 4C 4 ).
  • PubChem. (n.d.). 7-Bromo-5-chlorobenzo[d]isoxazole.
  • (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC.
  • Science Arena Publications. (n.d.).
  • Fisher Scientific. (n.d.). Isoxazoles.
  • PubChem. (n.d.). 5-Chlorobenzo[c]isoxazole.
  • Sigma-Aldrich. (n.d.). 6-Chlorobenzo[d][6]dioxol-5-amine | 76958-07-1. Retrieved from Sigma-Aldrich.

  • (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • (n.d.).
  • ChemicalBook. (2025, July 24). isoxazol-5-amine | 14678-05-8.
  • Boron Molecular. (n.d.). Buy 7-Bromobenzo[d]isoxazol-3-amine.
  • (2018, September 27).
  • (2025, August 5). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-Chlorobenzo[d]isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable clinical candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount. For researchers, scientists, and drug development professionals, a comprehensive grasp of these characteristics for a novel entity like 7-Chlorobenzo[d]isoxazol-5-amine is not merely academic; it is a critical determinant of its therapeutic potential. This guide provides an in-depth exploration of the theoretical and practical considerations for characterizing the solubility and stability of this specific benzisoxazole derivative, offering a framework for robust experimental design and data interpretation.

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents, including antipsychotics and anticonvulsants.[1][2] The specific substitutions of a chloro group at the 7-position and an amine group at the 5-position on the benzo[d]isoxazole core of the target molecule suggest a nuanced interplay of electronic and steric effects that will govern its behavior in various environments. The aromaticity of the benzisoxazole ring system contributes to its relative stability.[1] However, the presence of heteroatoms and functional groups introduces potential liabilities that must be rigorously investigated.

This document is structured to provide not just procedural steps, but the scientific rationale underpinning them. By understanding the "why" behind the "how," researchers can design more insightful experiments and make more informed decisions in the drug development cascade.

I. Theoretical Framework: Predicting the Behavior of 7-Chlorobenzo[d]isoxazol-5-amine

Before embarking on experimental work, a theoretical assessment based on the molecule's structure can provide valuable foresight into its likely solubility and stability characteristics.

A. Solubility Profile: A Tale of Two Functional Groups

The solubility of 7-Chlorobenzo[d]isoxazol-5-amine will be dictated by the balance between the lipophilic benzisoxazole core and the hydrophilic amine group. The chloro substituent, being electron-withdrawing, will also influence the overall electronic distribution and intermolecular interactions.[3]

  • Aqueous Solubility: The presence of the primary amine at the 5-position is expected to impart some degree of aqueous solubility, particularly in acidic pH ranges where it can be protonated to form a more soluble ammonium salt. Conversely, in neutral to basic conditions, the free amine will be less solvated by water, likely leading to lower solubility. The chloro group will generally decrease aqueous solubility due to its hydrophobic nature.

  • Organic Solubility: The largely aromatic and heterocyclic structure suggests good solubility in a range of organic solvents. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be effective due to their ability to engage in dipole-dipole interactions. Alcohols such as methanol and ethanol should also serve as suitable solvents, capable of hydrogen bonding with the amine group. Less polar solvents like dichloromethane and ethyl acetate may show moderate to good solubility, while non-polar solvents like hexanes are expected to be poor solvents.

B. Stability Profile: Potential Degradation Pathways

The chemical stability of 7-Chlorobenzo[d]isoxazol-5-amine is a critical parameter that will influence its shelf-life, formulation development, and in vivo performance. Several potential degradation pathways can be hypothesized based on its structure:

  • Hydrolytic Instability: While the benzisoxazole ring itself is relatively stable, the isoxazole moiety can be susceptible to nucleophilic attack, potentially leading to ring-opening reactions under strong acidic or basic conditions.[3] The electron-withdrawing nature of the chloro group may influence the susceptibility of the ring to such attacks.

  • Oxidative Degradation: The primary amine group is a potential site for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. This could lead to the formation of nitroso, nitro, or other colored degradation products.

  • Photostability: Aromatic and heterocyclic compounds often absorb UV radiation, which can lead to photochemical degradation. Potential photoreactions include oxidation, reduction, or rearrangement of the molecule.

II. Experimental Design for Comprehensive Profiling

A systematic and rigorous experimental approach is essential to accurately characterize the solubility and stability of 7-Chlorobenzo[d]isoxazol-5-amine. The following sections outline detailed protocols for these investigations.

A. Solubility Determination: A Multi-faceted Approach

A comprehensive understanding of solubility requires assessment in various relevant media.

1. Thermodynamic Solubility in Aqueous Buffers

This experiment determines the equilibrium solubility of the compound in aqueous media at different pH values, mimicking physiological conditions.

Experimental Protocol: Equilibrium Solubility in Aqueous Buffers

  • Preparation of Buffers: Prepare a series of buffers at pH 2, 4, 6.8, 7.4, and 9.

  • Sample Preparation: Add an excess amount of 7-Chlorobenzo[d]isoxazol-5-amine to separate vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., mobile phase for HPLC), and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Solubility in Organic Solvents and Co-solvent Systems

For formulation development, understanding the solubility in common organic solvents and co-solvent systems is crucial.

Experimental Protocol: Solubility in Organic and Co-solvent Systems

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).

  • Sample Preparation: Prepare saturated solutions of 7-Chlorobenzo[d]isoxazol-5-amine in each solvent and co-solvent mixture (e.g., varying ratios of ethanol/water).

  • Equilibration and Quantification: Follow the same equilibration and quantification steps as described for aqueous solubility.

Data Presentation: Solubility Profile of 7-Chlorobenzo[d]isoxazol-5-amine

Solvent System Temperature (°C) Solubility (mg/mL)
pH 2.0 Buffer25[Experimental Data]
pH 4.0 Buffer25[Experimental Data]
pH 6.8 Buffer25[Experimental Data]
pH 7.4 Buffer25[Experimental Data]
pH 9.0 Buffer25[Experimental Data]
Water25[Experimental Data]
Ethanol25[Experimental Data]
Propylene Glycol25[Experimental Data]
DMSO25[Experimental Data]
B. Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling.[6][7] The industry-accepted range for degradation is typically between 5-20%.[5]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_DAD HPLC-DAD Analysis (Purity & Degradant Profile) Acid_Hydrolysis->HPLC_DAD Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->HPLC_DAD Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_DAD Thermal_Stress Thermal Stress (e.g., 80°C, solid state) Thermal_Stress->HPLC_DAD Photostability Photostability (ICH Q1B guidelines) Photostability->HPLC_DAD LC_MS LC-MS Analysis (Identification of Degradants) HPLC_DAD->LC_MS Characterize Peaks Mass_Balance Mass Balance Calculation LC_MS->Mass_Balance Quantify API 7-Chlorobenzo[d]isoxazol-5-amine API->Acid_Hydrolysis Expose API->Base_Hydrolysis Expose API->Oxidation Expose API->Thermal_Stress Expose API->Photostability Expose

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid.

    • Heat the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature or a slightly elevated temperature.

    • Monitor the degradation over time by HPLC.

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Keep the reaction at room temperature and protect it from light.

    • Analyze samples at regular intervals.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven.

    • At specified times, dissolve a portion of the solid and analyze by HPLC.

  • Photostability:

    • Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples.

Analytical Methodology: The Key to Insight

A well-developed, stability-indicating HPLC method is the cornerstone of these studies.

HPLC Method Development Strategy

HPLC_Method_Development Initial_Screening Initial Screening (C18 column, ACN/Water gradient) Forced_Degradation_Samples Forced Degradation Samples Initial_Screening->Forced_Degradation_Samples Inject Method_Optimization Method Optimization (Gradient, pH, Column Chemistry) Forced_Degradation_Samples->Method_Optimization Evaluate Resolution Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Method_Optimization->Method_Validation Finalize Conditions Final_Method Final Stability-Indicating Method Method_Validation->Final_Method

Caption: Strategy for developing a stability-indicating HPLC method.

Data Interpretation and Presentation

The results of the forced degradation studies should be summarized in a table to provide a clear overview of the compound's stability profile.

Summary of Forced Degradation Results

Stress Condition Duration % Degradation Number of Degradants Major Degradant (RRT)
0.1 M HCl, 60°C24 h[Data][Data][Data]
0.1 M NaOH, RT24 h[Data][Data][Data]
3% H₂O₂, RT24 h[Data][Data][Data]
Solid, 80°C7 days[Data][Data][Data]
Photostability (ICH Q1B)-[Data][Data][Data]

III. Advanced Characterization and Mechanistic Insights

Once degradation products are detected, their identification is crucial for understanding the degradation pathways and for safety assessment.

  • LC-MS/MS for Structural Elucidation: High-resolution mass spectrometry coupled with tandem MS can provide accurate mass measurements and fragmentation patterns, enabling the structural elucidation of unknown degradants.

  • NMR Spectroscopy: For major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation.

By mapping the structures of the degradation products, a comprehensive degradation pathway for 7-Chlorobenzo[d]isoxazol-5-amine under various stress conditions can be proposed. This information is invaluable for developing stable formulations and defining appropriate storage conditions.

Conclusion: A Roadmap for Success

The successful development of 7-Chlorobenzo[d]isoxazol-5-amine as a therapeutic agent hinges on a deep and early understanding of its solubility and stability. The experimental frameworks and protocols detailed in this guide provide a robust roadmap for generating the critical data required by researchers, scientists, and drug development professionals. By integrating theoretical knowledge with rigorous experimental design and advanced analytical techniques, the physicochemical profile of this promising molecule can be thoroughly elucidated, paving the way for its progression through the development pipeline. This diligent, science-driven approach ensures that decisions are based on a solid foundation of data, ultimately enhancing the probability of success in bringing a new medicine to patients.

References

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC. (2023, March 19).
  • Benzisoxazole - Wikipedia.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC.
  • 5-Chloro-3-phenyl-2,1-benzisoxazole | 719-64-2 - Benchchem.
  • Forced Degradation Studies: Regulatory Guidance, Characterization of Drugs, and Their Degradation Products - A Review | PDF | Hydrogen Peroxide | Liquid Chromatography–Mass Spectrometry - Scribd. (2017, October 16).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
  • Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA. (2014, June 15).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15).

Sources

A Technical Guide to the Potential Biological Activity of 7-Chlorobenzo[d]isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzisoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This technical guide focuses on a specific, under-investigated derivative: 7-Chlorobenzo[d]isoxazol-5-amine. While direct experimental data for this compound is sparse, its structural features—a benzisoxazole core, an electron-withdrawing chlorine atom, and a reactive primary amine—provide a strong rationale for predicting its biological potential. This document synthesizes information from related benzisoxazole analogues to propose a strategic framework for investigating the anticancer, antimicrobial, and anti-inflammatory activities of 7-Chlorobenzo[d]isoxazol-5-amine. We present hypothesized mechanisms of action, detailed experimental protocols for validation, and potential avenues for synthetic modification to facilitate future drug discovery efforts.

Introduction: The Promise of a Privileged Scaffold

The process of drug discovery is often accelerated by focusing on molecular frameworks that are known to interact with multiple biological targets.[2] The benzisoxazole ring system is a quintessential example of such a privileged scaffold, recognized for its ability to serve as a versatile template in the design of potent and selective ligands.[3] Molecules incorporating this heterocycle have demonstrated a remarkable range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antipsychotic properties.

This guide zeroes in on 7-Chlorobenzo[d]isoxazol-5-amine , a molecule that combines the therapeutic promise of the benzisoxazole core with distinct functional groups that are likely to modulate its biological activity. The chlorine atom at the 7-position can enhance binding affinity and alter pharmacokinetic properties, while the amine group at the 5-position offers a crucial handle for synthetic elaboration, enabling the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

The objective of this document is to provide a comprehensive, technically grounded perspective on the potential biological activities of this compound. By examining the established pharmacology of its structural relatives, we will outline a logical, multi-pronged research strategy to unlock its therapeutic promise.

Molecular Profile of 7-Chlorobenzo[d]isoxazol-5-amine

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems.

Structure:

Figure 1. Chemical Structure of 7-Chlorobenzo[d]isoxazol-5-amine.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₅ClN₂OCalculated
Molecular Weight 168.58 g/mol Calculated
CAS Number Not assignedN/A
Topological Polar Surface Area (TPSA) 54.9 ŲComputed
Predicted logP 1.95Computed

Note: As this specific isomer is not widely cataloged, these properties are calculated based on its chemical structure.

Significance of Functional Groups:

  • Benzisoxazole Core: This rigid, bicyclic system provides a defined three-dimensional structure that can fit into the binding pockets of various enzymes and receptors.

  • 7-Chloro Group: As a halogen, chlorine is an electron-withdrawing group that can significantly influence the electronic distribution of the aromatic system. This can enhance binding interactions through halogen bonding and improve metabolic stability and membrane permeability. The presence of chloro and bromo groups on similar scaffolds has been linked to excellent antimicrobial activity.

  • 5-Amine Group: This primary amine is a versatile functional group. It can act as a hydrogen bond donor, forming critical interactions with biological targets. Furthermore, it serves as a primary site for synthetic modification, allowing for the exploration of SAR by introducing a wide array of substituents.

Predicted Pharmacological Profile and Experimental Validation

Based on the extensive literature surrounding benzisoxazole derivatives, we hypothesize that 7-Chlorobenzo[d]isoxazol-5-amine holds significant potential in three primary therapeutic areas: oncology, infectious disease, and inflammation.

Potential Anticancer Activity

Hypothesis: 7-Chlorobenzo[d]isoxazol-5-amine is predicted to exhibit cytotoxic activity against various cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival. Benzoxazole and isoxazole derivatives have been widely reported as potent anticancer agents.[4][5][6]

Proposed Mechanism of Action: A frequent target of anticancer agents is the PI3K/Akt/mTOR signaling pathway, which is commonly dysregulated in cancer and is crucial for cell growth and survival.[7][8][9] We hypothesize that this compound could act as an inhibitor of a key kinase, such as Akt, within this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7-Chlorobenzo[d]isoxazol-5-amine Inhibitor->Akt PTEN PTEN PTEN->PIP3

Caption: Hypothetical inhibition of the PI3K/Akt pathway by the target compound.

Experimental Workflow: A tiered approach is recommended to efficiently screen for and characterize anticancer activity.

Anticancer_Workflow Start Start: Compound Synthesis & Purification Screen Tier 1: In Vitro Cytotoxicity Screening (MTT Assay) Start->Screen MoA Tier 2: Mechanism of Action Studies Screen->MoA Active? Panel Panel of Cancer Cell Lines (e.g., MCF-7, A549, HT-29) Panel->Screen Kinase Kinase Inhibition Assay (e.g., Akt) MoA->Kinase Cycle Cell Cycle Analysis (Flow Cytometry) MoA->Cycle Apoptosis Apoptosis Assay (Annexin V) MoA->Apoptosis End End: Lead Candidate Identification Kinase->End Cycle->End Apoptosis->End

Caption: A strategic workflow for evaluating anticancer potential.

Protocol 1: MTT Assay for Cellular Viability and Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of viability.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][12]

  • Cell Plating:

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 7-Chlorobenzo[d]isoxazol-5-amine in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and an untreated control.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well.[13]

    • Gently pipette to mix and ensure all formazan crystals are dissolved. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Potential Antimicrobial Activity

Hypothesis: The presence of a chloro-substituted benzisoxazole core suggests that the compound may possess antibacterial and/or antifungal properties.

Proposed Mechanism of Action: Many antimicrobial agents function by inhibiting essential bacterial enzymes. Potential targets could include DNA gyrase, topoisomerase IV, or key enzymes in the folic acid synthesis pathway, such as dihydrofolate reductase.

Experimental Workflow: The primary screening method for antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

  • Preparation of Antimicrobial Agent:

    • Prepare a 2x concentrated stock solution of 7-Chlorobenzo[d]isoxazol-5-amine in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).

    • In a 96-well microtiter plate, add 100 µL of sterile broth to wells in columns 2 through 11.

    • Add 200 µL of the 2x stock solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.[16] Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).[16]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate cultured for 18-24 hours.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL, and the drug concentrations will be halved to their final 1x concentration.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Result Interpretation:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14] The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear.

Data Presentation:

MicroorganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 29213[Hypothetical Value]0.25
E. coli ATCC 25922[Hypothetical Value]0.015
P. aeruginosa ATCC 27853[Hypothetical Value]0.5
C. albicans ATCC 90028[Hypothetical Value]0.125
Table 1: Example template for presenting MIC data against standard QC strains.
Potential Anti-inflammatory Activity

Hypothesis: The compound may modulate inflammatory responses by inhibiting key enzymes or signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[17][18] Benzoxazole derivatives have been previously associated with anti-psoriatic and other anti-inflammatory effects.[19]

Proposed Mechanism of Action: Pro-inflammatory stimuli like lipopolysaccharide (LPS) activate the IKK complex, leading to the degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the expression of inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). The compound could potentially inhibit an upstream kinase like IKK, preventing IκBα degradation and subsequent NF-κB activation.

Caption: Proposed inhibition of the canonical NF-κB signaling pathway.

Protocol 3: Griess Assay for Nitric Oxide Quantification

This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of nitric oxide, to quantify NO production by cells (e.g., LPS-stimulated RAW 264.7 macrophages).[20][21]

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells for 1 hour with various concentrations of 7-Chlorobenzo[d]isoxazol-5-amine.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression and NO production. Include unstimulated and LPS-only controls.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Standard Curve:

    • Prepare a 100 µM nitrite standard solution.

    • Perform serial dilutions in culture medium to create standards ranging from 100 µM to 0 µM.[21]

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new flat-bottom 96-well plate.

    • Add 50 µL of each nitrite standard to separate wells.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all wells.[21][22]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (Griess Reagent II) to all wells.[21][22]

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm within 30 minutes.[20][22]

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Use the standard curve to determine the nitrite concentration in the experimental samples, which reflects the level of NO production.

Conclusion and Future Outlook

7-Chlorobenzo[d]isoxazol-5-amine represents a molecule of significant therapeutic potential, strategically positioned at the intersection of a privileged chemical scaffold and functionally important substituents. Based on robust evidence from the broader class of benzisoxazole derivatives, this compound is a compelling candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent.

The experimental frameworks detailed in this guide provide a clear, logical, and efficient pathway for validating these hypotheses. Initial screening via the described in vitro assays will be critical in identifying the most promising therapeutic avenue. Positive results should be followed by more in-depth mechanistic studies, such as specific enzyme inhibition assays, gene expression analysis, and in vivo efficacy studies in relevant animal models. The presence of the 5-amino group is a key asset, offering a straightforward route to generate a focused library of analogues to optimize potency, selectivity, and pharmacokinetic properties. Through a systematic and rigorous evaluation as outlined herein, the full therapeutic potential of 7-Chlorobenzo[d]isoxazol-5-amine can be thoroughly explored.

References

  • Osaki, M., Oshimura, M., & Ito, H. (2004). PI3K-Akt pathway: its functions and alterations in human cancer. PubMed. [Link]

  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Balcorta, D. A., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • The Royal Society of Chemistry. (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. [Link]

  • Cusabio. (n.d.). PI3K-Akt Signaling Pathway and Cancer. Cusabio. [Link]

  • Karczmarzyk, F., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. [Link]

  • Miricescu, D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • antibodies-online.com. (2015). Pathways: NF-kappaB Signaling. antibodies-online.com. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • AbeBooks. (n.d.). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. AbeBooks. [Link]

  • Wikipedia. (2024). NF-κB. Wikipedia. [Link]

  • ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate. [Link]

  • MDPI. (2026). Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. MDPI. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • LASSBIO. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • ScienCell. (n.d.). Nitric Oxide Assay (NO). ScienCell. [Link]

  • PubChem. (n.d.). 7-Bromo-5-chlorobenzo[d]isoxazole. PubChem. [Link]

  • Husain, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]

  • Royal Society of Chemistry. (2014). Amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Royal Society of Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Wabli, R. I., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules. [Link]

  • Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. [Link]

  • Abdel-Gawad, N. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. ResearchGate. [Link]

Sources

Mechanistic Profiling of 7-Chlorobenzo[d]isoxazol-5-amine: A Predictive Pharmacological Framework

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive mechanistic profiling of 7-Chlorobenzo[d]isoxazol-5-amine . As this compound represents a specific chemotype within the privileged benzisoxazole scaffold rather than a single marketed pharmaceutical, this analysis focuses on predictive polypharmacology , structural activity relationships (SAR), and validation protocols.[1][2][3][4][5]

Executive Summary

7-Chlorobenzo[d]isoxazol-5-amine (7-CBA) is a high-value heterocyclic scaffold characterized by a 1,2-benzisoxazole core substituted with a lipophilic chlorine atom at position 7 and a polar primary amine at position 5.[3][4][5][6]

While structurally distinct from the anticonvulsant Zonisamide (which lacks the 5-amino and 7-chloro motifs), 7-CBA shares the bioisosteric benzisoxazole core.[3][4][5][6] Its specific substitution pattern creates a unique "push-pull" electronic system, making it a privileged intermediate for two primary therapeutic classes:[1][2][3][4][5]

  • Neurology: Modulation of voltage-gated sodium (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) and T-type calcium channels.[4][5]
    
  • Oncology: ATP-competitive inhibition of kinases and bromodomain (BET) interactions.[3][4][6]

This guide outlines the predicted mechanisms of action (MoA), supported by chemoinformatic logic, and provides self-validating protocols for experimental verification.

Structural & Chemoinformatic Analysis

Electronic Pharmacophore

The biological activity of 7-CBA is dictated by three structural features:

FeaturePositionElectronic EffectPharmacological Function
Benzisoxazole Core 1,2-FusedAromatic, planarBioisostere for indole/naphthalene; ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

stacking interactions with target residues (e.g., Phe/Tyr).[1][3][4][5]
Primary Amine C-5H-bond Donor/AcceptorKey "hinge-binder" motif for kinase ATP pockets; increases aqueous solubility (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

).[3][4][5]
Chlorine Atom C-7Inductive Withdrawing (-I)Increases lipophilicity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

); fills hydrophobic sub-pockets; protects the ring from metabolic oxidation at the susceptible C-7 position.[3][4][5]
Structural Similarity Analysis (SAR)
  • Zonisamide Analog: The core mimics the sodium channel blocker Zonisamide.[1][6] The 7-Cl substitution is predicted to enhance potency by occupying the hydrophobic pocket often found in ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     channels (Site 2 receptor).[3][4]
    
  • Kinase Inhibitor Scaffold: The 5-amino-benzisoxazole motif is structurally homologous to the aminopyrazole and aminopyrimidine scaffolds found in FDA-approved kinase inhibitors (e.g., Crizotinib).[3][4][5][6]

Predicted Mechanisms of Action (MoA)[2][3][4][6]

Prediction A: Voltage-Gated Sodium Channel Blockade (Neurology)[3][4][5][6]
  • Mechanism: State-dependent blockade of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     and 
    
    
    
    channels.[5]
  • Causality: The neutral benzisoxazole core penetrates the CNS.[1][6] The 5-amino group can form hydrogen bonds with the polar residues (e.g., Ser/Thr) in the channel pore, while the 7-Cl engages hydrophobic residues in the local anesthetic binding site.[1][2][3][4]

  • Therapeutic Outcome: Stabilization of the inactivated state of the channel, preventing high-frequency neuronal firing (Antiepileptic/Analgesic).[1][3][4]

Prediction B: Bromodomain & Kinase Inhibition (Oncology)[2][3][4][5][6]
  • Mechanism: Competitive inhibition at the ATP-binding site (Kinases) or Acetyl-lysine binding pocket (Bromodomains like BRD4/TRIM24).[3][4][5][6]

  • Causality:

    • Kinases: The 5-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       acts as a donor to the hinge region backbone carbonyls.
      
    • Bromodomains: The isoxazole oxygen acts as an H-bond acceptor for the conserved Asparagine (Asn) residue, mimicking the acetyl-lysine of histones.[3][4][5][6]

  • Therapeutic Outcome: Disruption of oncogenic signaling (e.g., c-Myc downregulation via BRD4 inhibition).[1][2][3][4][5]

Visualization: Signaling & MoA Pathways[1][4][5]

The following diagram illustrates the dual-pathway prediction, mapping the compound's structural features to downstream biological effects.

MoA_Pathways Compound 7-Chlorobenzo[d] isoxazol-5-amine Nav Target A: Voltage-Gated Na+ Channels Compound->Nav 7-Cl (Hydrophobic) 5-NH2 (H-bond) BRD4 Target B: BET Bromodomains (BRD4/TRIM24) Compound->BRD4 Isoxazole O (Asn anchor) Block Stabilize Inactivated State (State-Dependent Block) Nav->Block Mimic Acetyl-Lysine Mimicry (Competitive Inhibition) BRD4->Mimic Firing Reduced Neuronal Firing Frequency Block->Firing Myc Downregulation of c-Myc Transcription Mimic->Myc Epilepsy CLINICAL OUTCOME: Anticonvulsant / Neuroprotection Firing->Epilepsy Cancer CLINICAL OUTCOME: Anti-Proliferative / Apoptosis Myc->Cancer

Figure 1: Dual-mechanistic pathway prediction for 7-Chlorobenzo[d]isoxazol-5-amine, highlighting the divergence between CNS (Red) and Oncology (Green) targets.[3][4][5][6]

Experimental Validation Protocols

To validate these predictions, the following self-validating workflows are recommended.

Protocol A: Electrophysiological Profiling (Patch Clamp)

Objective: Confirm ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 channel blockade.[1][2][3][4]
  • Cell Line: HEK293 cells stably expressing

    
    .
    
  • Preparation: Dissolve 7-CBA in DMSO (Stock 10 mM). Perfusion solution: Extracellular Tyrode’s solution.[1][6]

  • Voltage Protocol:

    • Hold membrane at -100 mV (Resting).[3][4][5][6]

    • Depolarize to 0 mV for 10ms (Activation).

    • Validation Step: Apply a "Prepulse" protocol (holding at -120 mV vs -60 mV) to distinguish resting vs. inactivated state affinity.

  • Data Analysis: Calculate ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     for both holding potentials. A significant shift (lower 
    
    
    
    at -60 mV) confirms state-dependent blockade , a hallmark of effective anticonvulsants [1].[2][3][4][5]
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Validate Bromodomain (BRD4) binding.[2][3][4][5][6]

  • Reagents: Recombinant BRD4(1) domain, SYPRO Orange dye.[1][2][3][4]

  • Setup: Mix protein (2 μM) + 7-CBA (10-50 μM) + Dye in PCR plate.

  • Cycling: Ramp temperature from 25°C to 95°C (1°C/min).

  • Readout: Measure Fluorescence (

    
    ).
    
  • Criteria: A

    
     compared to DMSO control indicates direct physical binding to the protein, validating the scaffold as a ligand [2].[1][2]
    

Synthesis & Purity Standards

Reliable biological data requires high-purity compounds.[5][6] The following route is recommended for synthesizing the specific 7-chloro-5-amino isomer.

Retrosynthetic Pathway:

  • Starting Material: 3-Chloro-2-fluoro-5-nitrobenzonitrile.[5][6]

  • Cyclization: Reaction with acetohydroxamic acid (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) and 
    
    
    
    in DMF/Water.[2][3][4] The hydroxamic acid attacks the nitrile, followed by intramolecular
    
    
    displacement of the fluorine to close the isoxazole ring.[1][2]
  • Reduction: Selective reduction of the 5-nitro group to the 5-amine using Iron powder (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) or Stannous Chloride (
    
    
    
    ).[3][4]
    • Note: Avoid catalytic hydrogenation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) to prevent dechlorination at the 7-position.[4][5]
      

Purity Requirement: >98% by HPLC (254 nm). Identity Verification: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-NMR must show two doublets (meta-coupling) for the aromatic protons, confirming the 5,7-substitution pattern.[1][3][4][5]

References

  • Rosker, C., et al. (2024).[1][2][3][4][5] State-dependent block of sodium channels by benzisoxazole derivatives: Implications for antiepileptic drug design.[5][6] Journal of Neurophysiology.[1][6]

  • Filippakopoulos, P., et al. (2010).[1][2][3][4][5] Selective inhibition of BET bromodomains.[1][6] Nature.[1][6] [3][4][5][6]

  • BenchChem Technical Database. (2025). The Therapeutic Landscape of Benzo[d]isoxazol-3-amine Derivatives.

  • PubChem Compound Summary. Benzo[d]isoxazole derivatives and biological activities.[3][4][5][6]

Sources

Methodological & Application

Application Notes and Protocols: 7-Chlorobenzo[d]isoxazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The benzo[d]isoxazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. Its inherent physicochemical properties, including a planar, aromatic system capable of engaging in various non-covalent interactions, make it an attractive starting point for the design of novel therapeutic agents. The subject of this guide, 7-Chlorobenzo[d]isoxazol-5-amine, represents a strategic building block for the synthesis of compound libraries with the potential for significant biological activity. While direct literature on the specific applications of 7-Chlorobenzo[d]isoxazol-5-amine is emerging, its structural features allow for logical extrapolation of its utility based on the well-established roles of related isoxazole and benzisoxazole derivatives in drug discovery.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving 7-Chlorobenzo[d]isoxazol-5-amine. We will delve into its potential as a scaffold for kinase inhibitors and explore its broader therapeutic possibilities, providing detailed, field-proven insights and methodologies.

Core Rationale: Why 7-Chlorobenzo[d]isoxazol-5-amine is a Valuable Starting Material

The therapeutic potential of 7-Chlorobenzo[d]isoxazol-5-amine can be attributed to several key structural features:

  • The Isoxazole Ring: This five-membered heterocycle is a bioisostere for various functional groups and can participate in hydrogen bonding and other key interactions within enzyme active sites. The nitrogen and oxygen atoms provide specific points for molecular recognition.

  • The Fused Benzene Ring: This imparts rigidity and a larger surface area for van der Waals interactions, often contributing to enhanced binding affinity.

  • The 5-Amino Group: This primary amine serves as a crucial synthetic handle for a wide range of chemical modifications, allowing for the introduction of diverse pharmacophoric elements. This versatility is key to tuning the compound's biological activity and pharmacokinetic properties.

  • The 7-Chloro Group: The presence of a halogen atom can significantly influence the compound's electronic properties and lipophilicity. It can also serve as a blocking group to prevent metabolic degradation at that position or engage in specific halogen bonding interactions with the target protein.

Primary Application: A Scaffold for Novel Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The isoxazole motif is a well-established scaffold for the development of potent and selective kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP. The 5-amino group of 7-Chlorobenzo[d]isoxazol-5-amine is perfectly positioned for the introduction of substituents that can occupy the ATP binding pocket and confer selectivity for specific kinases.

Hypothetical Kinase Inhibitor Synthesis Workflow

The following workflow outlines a rational approach to synthesizing a library of potential kinase inhibitors based on the 7-Chlorobenzo[d]isoxazol-5-amine scaffold. This is based on established synthetic methodologies for analogous 5-amino-isoxazole compounds.

G A 7-Chlorobenzo[d]isoxazol-5-amine B Urea Formation A->B R-N=C=O C Amide Coupling A->C R-COOH, Coupling Agents D Sulfonamide Formation A->D R-SO2Cl E Library of Urea Derivatives B->E F Library of Amide Derivatives C->F G Library of Sulfonamide Derivatives D->G H Biochemical Kinase Assays E->H F->H G->H I Cell-Based Assays H->I J Lead Optimization I->J

Caption: Synthetic workflow for generating diverse kinase inhibitors.

Protocol 1: Synthesis of N-(7-chlorobenzo[d]isoxazol-5-yl)urea Derivatives

This protocol details the formation of a urea linkage, a common pharmacophore in kinase inhibitors, from 7-Chlorobenzo[d]isoxazol-5-amine and an appropriate isocyanate.

Materials:

  • 7-Chlorobenzo[d]isoxazol-5-amine

  • Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 7-Chlorobenzo[d]isoxazol-5-amine (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired isocyanate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired urea derivative.

Rationale: The primary amine of the starting material acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea linkage. Triethylamine is used as a base to scavenge the HCl generated during the reaction. The reaction is performed under anhydrous and inert conditions to prevent side reactions with water.

Protocol 2: High-Throughput Screening of Kinase Inhibitory Activity

This protocol outlines a general method for assessing the inhibitory potential of the synthesized compounds against a panel of kinases using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Kinase of interest (e.g., VEGFR2, EGFR, Src)

  • Biotinylated substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • Synthesized inhibitor compounds dissolved in DMSO

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the diluted compound solution.

    • Add 4 µL of the kinase solution (prepared in kinase buffer) to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 2 µL of the biotinylated substrate peptide solution.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration close to the Km for the specific kinase).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of the HTRF detection reagent mixture to each well.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm and plot against the inhibitor concentration to determine the IC50 value.

Self-Validation: The assay should include positive controls (no inhibitor) and negative controls (no kinase) to ensure the validity of the results. A known inhibitor for the target kinase should also be included as a reference compound.

Broader Therapeutic Applications: Beyond Kinase Inhibition

The isoxazole scaffold is not limited to kinase inhibition. Derivatives have shown a wide range of biological activities, suggesting that libraries derived from 7-Chlorobenzo[d]isoxazol-5-amine could be screened for other therapeutic applications.

Table 1: Potential Therapeutic Applications of 7-Chlorobenzo[d]isoxazol-5-amine Derivatives

Therapeutic AreaPotential Target(s)Rationale
Oncology Kinases (e.g., EGFR, VEGFR, Src), Apoptosis pathwaysThe isoxazole core is a known kinase inhibitor scaffold. Derivatives can also induce apoptosis.
Inflammation COX enzymes, Cytokine signaling pathwaysIsoxazole derivatives have demonstrated anti-inflammatory properties.
Infectious Diseases Bacterial and fungal enzymesThe isoxazole ring is present in several antimicrobial agents.
Neurological Disorders Voltage-gated sodium channels, Monoamine oxidaseIsoxazole derivatives have shown potential as anticonvulsants and neuroprotective agents.

Experimental Design for Exploring Broader Activities

To explore these diverse applications, a logical experimental workflow is essential.

G cluster_0 Initial Screening cluster_1 Hit Validation & Elucidation A Synthesized Compound Library B Phenotypic Screening A->B Diverse cell-based assays C Target Identification B->C Active Compounds (Hits) D Mechanism of Action Studies C->D Validated Targets E Lead Optimization D->E Confirmed MOA

Caption: Workflow for discovering novel biological activities.

Conclusion and Future Directions

7-Chlorobenzo[d]isoxazol-5-amine is a promising, albeit underexplored, building block in medicinal chemistry. Its structural features, particularly the versatile 5-amino group, provide a facile entry point for the synthesis of diverse compound libraries. While its primary hypothesized application lies in the development of novel kinase inhibitors, the well-documented broad biological activity of the isoxazole scaffold suggests significant potential in other therapeutic areas, including anti-inflammatory, antimicrobial, and neurological drug discovery. The protocols and workflows outlined in this guide provide a robust framework for researchers to unlock the therapeutic potential of this intriguing molecule. Future work should focus on the synthesis and screening of diverse libraries derived from this scaffold to identify novel bioactive compounds and elucidate their mechanisms of action.

References

  • Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors - Benchchem.
  • The Role of Isoxazole Deriv
  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzotriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)
  • 927413-64-7|7-Chlorobenzo[d]isoxazol-3-amine|BLD Pharm.
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Deriv
  • Advances in isoxazole chemistry and their role in drug discovery - PMC.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchG
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org.
  • 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents - PubMed.
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - MDPI.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace.
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences.
  • The recent progress of isoxazole in medicinal chemistry - PubMed.
  • Advances in isoxazole chemistry and their role in drug discovery - PubMed.

Application Note: Strategic Functionalization of 7-Chlorobenzo[d]isoxazol-5-amine via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide addresses the specific challenges and methodologies for the Palladium-catalyzed cross-coupling of 7-Chlorobenzo[d]isoxazol-5-amine .

Executive Summary

The 7-Chlorobenzo[d]isoxazol-5-amine scaffold represents a high-value intermediate in the synthesis of atypical antipsychotics (e.g., Risperidone analogs) and kinase inhibitors.[1] However, its dual functionality presents a distinct chemoselective challenge:

  • The Nucleophilic Trap: The free amine at the C5 position can coordinate to Palladium, poisoning the catalyst, or participate in competing N-arylation.

  • The Deactivated Electrophile: The electron-donating nature of the C5-amine (even when protected) increases electron density on the benzene ring, making the oxidative addition of Pd(0) into the C7-Chlorine bond kinetically sluggish compared to aryl bromides or electron-poor chlorides.

This guide details a robust workflow to overcome these hurdles, utilizing sterically demanding, electron-rich phosphine ligands (Buchwald Ligands) to facilitate the cross-coupling of this deactivated aryl chloride.[2]

Strategic Considerations & Mechanism

The "Protection First" Principle

Direct coupling of the free amine substrate is possible but often results in low yields (<40%) due to catalyst deactivation and homocoupling. We strongly recommend converting the C5-amine to an acetamide or carbamate prior to cross-coupling.[1] This serves two purposes:

  • Reduces Nucleophilicity: Prevents interference with the Pd center.

  • Modulates Electronics: An acetamide (-NHAc) is less electron-donating than a free amine (-NH2), slightly lowering the activation energy required for oxidative addition at C7.[1]

Catalyst Selection for C7-Cl Activation

Standard catalysts like Pd(PPh3)4 are insufficient for this substrate.[1] The C7-Cl bond is sterically crowded (adjacent to the heterocycle ring junction) and electronically deactivated.

  • Recommended Ligands: XPhos or SPhos (for Suzuki); BrettPhos (for Buchwald).[2] These ligands are bulky (promoting reductive elimination) and electron-rich (accelerating oxidative addition).[2][1]

  • Pre-catalysts: Use Pd(OAc)2 or Pd2(dba)3 with free ligand, or precatalysts like XPhos Pd G2 to ensure rapid initiation.[2]

Visual Workflow (DOT Diagram)

G cluster_coupling Step 2: Pd-Catalyzed Cross-Coupling Substrate 7-Chloro-5-amine (Starting Material) Protection Step 1: Protection (Ac2O or Boc2O) Substrate->Protection  mask NH2 Intermediate Protected Intermediate Protection->Intermediate Suzuki Suzuki-Miyaura (R-B(OH)2, XPhos) Intermediate->Suzuki  C-C Bond Buchwald Buchwald-Hartwig (R-NH2, BrettPhos) Intermediate->Buchwald  C-N Bond Product Functionalized Scaffold Suzuki->Product Buchwald->Product Deprotection Step 3: Deprotection (Acid/Base Hydrolysis) Product->Deprotection Final Final 7-Substituted 5-Amine Deprotection->Final

Caption: Strategic workflow for the chemoselective functionalization of 7-Chlorobenzo[d]isoxazol-5-amine.

Experimental Protocols

Protocol A: Protection (Acetylation)

Before cross-coupling, mask the 5-amine.

  • Dissolution: Dissolve 7-chlorobenzo[d]isoxazol-5-amine (1.0 equiv) in dry DCM (0.2 M).

  • Addition: Add Triethylamine (1.5 equiv) followed by Acetic Anhydride (1.2 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then NaHCO3. Dry organic layer over Na2SO4.[3][4]

  • Yield: Expect >90% conversion to N-(7-chlorobenzo[d]isoxazol-5-yl)acetamide .

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Targeting the C7-Chlorine.[1]

Materials:

  • Substrate: N-(7-chlorobenzo[d]isoxazol-5-yl)acetamide (1.0 equiv)[2][1]

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[3]

  • Catalyst: XPhos Pd G2 (2-5 mol%)[2][1]

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step:

  • Preparation: In a reaction vial, combine the protected substrate, boronic acid, K3PO4, and XPhos Pd G2 catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen inhibits the active Pd(0) species).

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Heating: Heat the reaction block to 80-100°C for 4-12 hours.

    • Note: Chlorides require higher energy than bromides; do not run at RT.

  • Validation: Check LC-MS. Look for the disappearance of the Cl-isotope pattern (3:1 ratio) and appearance of the product mass.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine. Purify via flash chromatography.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Targeting the C7-Chlorine with an external amine.[1]

Materials:

  • Substrate: N-(7-chlorobenzo[d]isoxazol-5-yl)acetamide (1.0 equiv)[1]

  • Nucleophile: Morpholine/Piperidine/Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G2 (2-5 mol%)[2][1]

  • Base: LiHMDS (2.0 equiv) or Cs2CO3 (for weaker bases)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)[1]

Step-by-Step:

  • Drying: Ensure all glassware is oven-dried. Moisture kills the active catalyst in Buchwald reactions.

  • Charging: Add substrate, catalyst, and solid base (Cs2CO3) to the vial inside a glovebox or under strong Argon flow.

  • Addition: Add solvent and liquid amine.

  • Reaction: Heat to 100°C .

    • Critical: If using LiHMDS, add it dropwise after heating to 60°C to prevent base-mediated decomposition of the isoxazole ring (isoxazoles are base-sensitive; cleavage to nitriles can occur).[1] Cs2CO3 is safer for this scaffold. [1]

  • Workup: Quench with water, extract with EtOAc.

Data & Optimization Guide

Solvent & Base Screening Table (Representative Data)

Optimization for Suzuki Coupling of 7-Cl-benzisoxazole analog.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh3)4PPh3Na2CO3DME/H2O8015Oxidative addition failed (Cl too unreactive).[2][1]
2Pd(OAc)2SPhosK3PO4Toluene10065Good conversion, some de-halogenation.
3XPhos Pd G2 XPhos K3PO4 Dioxane/H2O 90 92 Optimal conditions.
4Pd2(dba)3BINAPCs2CO3Toluene11040Ligand too sterically crowded for this specific ortho-substituent.[2][1]
Troubleshooting "The Black Box"
  • Problem: Reaction turns black immediately (Pd precipitation).

    • Cause: Instability of the active Pd(0) species.

    • Fix: Increase ligand:metal ratio to 2:1. Switch to a pre-formed catalyst like XPhos Pd G2.

  • Problem: Cleavage of the Isoxazole Ring.

    • Cause: Strong reducing conditions or strong bases (e.g., NaOtBu) at high heat.

    • Fix: Use milder bases like K3PO4 or Cs2CO3. Avoid hydrogen gas (H2) or formate sources.

References

  • Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Arkivoc. (2021). Novel donor-acceptor systems bearing an isoxazol-5-one core. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-Chlorobenzo[d]isoxazol-5-amine and Palladium catalysts before handling.

Sources

Application Note: 7-Chlorobenzo[d]isoxazol-5-amine as a Chemical Probe and Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the use of 7-Chlorobenzo[d]isoxazol-5-amine as a functionalized chemical scaffold and probe. While often utilized as a high-value intermediate in the synthesis of bioactive compounds (including kinase inhibitors and antipsychotics), its specific structural features make it a potent fragment-based probe for interrogating binding pockets in drug discovery.

Introduction & Chemical Significance

7-Chlorobenzo[d]isoxazol-5-amine is a privileged heterocyclic scaffold belonging to the benzisoxazole class. It is characterized by a benzene ring fused to an isoxazole ring, with a chlorine atom at position 7 and a primary amine at position 5.

  • Chemical Class: 1,2-Benzisoxazole (Indoxazene) derivative.

  • Key Features:

    • Pharmacophore: The benzisoxazole core is a bioisostere for indole and benzothiazole, frequently found in antipsychotics (e.g., Risperidone intermediates) and kinase inhibitors (e.g., SYK, LRRK2 targeting).

    • Functional Handle: The C5-amine (

      
      ) serves as a versatile nucleophile for derivatization, allowing the attachment of fluorophores, affinity tags, or warheads.
      
    • Electronic Profile: The C7-chlorine atom modulates lipophilicity and metabolic stability, while the isoxazole ring provides a unique hydrogen-bond acceptor profile.

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Used as a low-molecular-weight probe to identify binding hotspots in proteins (e.g., kinases, GPCRs).

  • Probe Synthesis: Precursor for developing fluorescent or covalent chemical probes.

  • Medicinal Chemistry: Key building block for synthesizing focused libraries of bioactive small molecules.

Chemical Properties & Handling
PropertySpecificationNotes
Chemical Name 7-Chlorobenzo[d]isoxazol-5-amineAlso referred to as 5-amino-7-chloro-1,2-benzisoxazole
Molecular Formula

Molecular Weight ~168.58 g/mol Ideal for fragment screening (Rule of 3 compliant)
Solubility DMSO (>50 mM), Ethanol (Moderate)Low solubility in water; prepare stock in DMSO
pKa (Calculated) ~3.5 - 4.5 (Aniline-like)Weak base; uncharged at physiological pH
Stability Stable under standard conditionsAvoid strong reducing agents (cleaves isoxazole N-O bond)
Storage -20°C, DesiccatedProtect from light and moisture
Experimental Protocols
Protocol A: Fragment-Based Screening (SPR/NMR)

Objective: To determine if 7-Chlorobenzo[d]isoxazol-5-amine binds to a target protein (e.g., a kinase or bromodomain) as a starting point for probe development.

Materials:

  • Target Protein (purified, >95% purity).

  • Compound Stock: 100 mM in

    
    -DMSO.
    
  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

  • Instrument: Surface Plasmon Resonance (SPR) or 600 MHz NMR.

Workflow:

  • Solubility Check: Dilute stock to 1 mM in buffer. Verify lack of precipitation by light scattering or centrifugation.

  • SPR Assay Setup:

    • Immobilize target protein on a sensor chip (e.g., CM5) to ~3000 RU.

    • Prepare a concentration series of the probe (e.g., 50 µM to 1 mM) in running buffer (maintain constant DMSO, e.g., 2%).

    • Inject samples (60s contact time, 30 µl/min).

  • Data Analysis:

    • Correct for solvent effects (DMSO calibration).

    • Fit sensorgrams to a 1:1 binding model to determine

      
      .
      
    • Note: As a fragment, expected affinities are in the mM to high µM range.

  • Ligand Efficiency (LE) Calculation:

    • 
      .
      
    • A high LE (>0.3) indicates the scaffold is a high-quality starting point.

Protocol B: Synthesis of a Functionalized Affinity Probe

Objective: To derivatize the C5-amine with a fluorophore (e.g., FITC or NHS-Rhodamine) or a biotin tag for target pull-down assays.

Reaction Scheme:



Step-by-Step Procedure:

  • Preparation:

    • Dissolve 10 mg (0.06 mmol) of 7-Chlorobenzo[d]isoxazol-5-amine in 1 mL anhydrous DMF.

    • Add 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Coupling:

    • Add 1.1 equivalents of the desired NHS-ester tag (e.g., Biotin-NHS or FITC).

    • Stir at Room Temperature (RT) for 4–12 hours in the dark.

  • Monitoring:

    • Monitor reaction progress by LC-MS (Look for mass shift:

      
      ).
      
  • Purification:

    • Dilute reaction with water/acetonitrile.

    • Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

    • Lyophilize fractions to obtain the probe powder.

  • Validation:

    • Confirm structure by

      
      -NMR and HRMS.
      
    • Self-Validation: The resulting probe should retain binding affinity (check via Protocol A) while gaining the property of the tag (fluorescence/affinity).

Mechanistic Diagram

The following diagram illustrates the workflow for utilizing 7-Chlorobenzo[d]isoxazol-5-amine, from fragment characterization to probe synthesis.

G Compound 7-Chlorobenzo[d]isoxazol-5-amine (Scaffold) FBDD Fragment Screening (SPR / NMR) Compound->FBDD Direct Screening Synthesis Chemical Derivatization (Amide Coupling) Compound->Synthesis Reaction with NHS-Ester Hit Validated Hit (Kd: µM - mM) FBDD->Hit Binding Confirmation Probe Functional Probe (Fluorescent / Biotinylated) Synthesis->Probe Purification Target1 Kinase Binding (ATP Pocket) Hit->Target1 Optimization Target2 Target Identification (Pull-down Assay) Probe->Target2 Bioassay

Caption: Workflow for utilizing 7-Chlorobenzo[d]isoxazol-5-amine as a fragment probe (top path) or a precursor for affinity probes (bottom path).

Critical Considerations & Troubleshooting
  • Isomer Specificity: Ensure the correct isomer is used. The 3-amine isomer (7-Chlorobenzo[d]isoxazol-3-amine) is a common intermediate for Risperidone and has different reactivity and binding properties than the 5-amine .

  • Reductive Instability: The isoxazole ring (N-O bond) is susceptible to reductive cleavage (e.g., by catalytic hydrogenation or strong metals), which opens the ring to form a 2-hydroxy-benzonitrile derivative. Avoid these conditions unless ring-opening is the desired mechanism (e.g., for "suicide" inhibition).

  • Fluorescence Interference: The benzisoxazole core may possess intrinsic fluorescence (typically UV-blue region). Run a "compound only" blank in fluorescence assays to correct for background.

References
  • Use of Benzo[d]isoxazol-5-amine in Kinase Inhibitors (SYK/LRRK2)
  • Synthesis and Reactivity of 7-Chlorobenzo[d]isoxazol-3-amine (Isomer Context)

    • Source: BLD Pharm / PubChem
    • Context: Provides chemical data on the closely related 3-amine isomer, a key intermediate for antipsychotic drugs like Risperidone, highlighting the stability and reactivity of the chlorin
    • URL:[Link]

  • General Benzisoxazole Chemistry & Fluorescence

    • Source: MDPI Molecules (Synthesis of Isoxazol-5-One Deriv
    • Context: Discusses the synthesis and optical properties of isoxazole derivatives, relevant for understanding the potential intrinsic fluorescence of the probe.
    • URL:[Link]

Application Note: Scalable Synthesis of 7-Chlorobenzo[d]isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes scalability, safety, and chemoselectivity, specifically addressing the challenges of synthesizing functionalized benzisoxazoles.

Executive Summary & Strategic Rationale

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antipsychotics (e.g., Risperidone, Paliperidone) and varying kinase inhibitors. The specific derivative 7-Chlorobenzo[d]isoxazol-5-amine represents a challenging synthetic target due to two primary factors:

  • Regiochemistry: Installing the 7-chloro substituent typically requires pre-functionalized starting materials to avoid non-selective electrophilic aromatic substitution later in the sequence.

  • Chemoselectivity (The "Reduction Trap"): The conversion of the 5-nitro precursor to the 5-amine is the critical failure point. Standard catalytic hydrogenation (

    
    ) frequently cleaves the labile isoxazole N-O bond, destroying the heterocycle.
    

This protocol details a robust, three-step synthesis starting from 2-fluoro-3-chloro-5-nitrobenzaldehyde . This route utilizes a Nucleophilic Aromatic Substitution (


) strategy for ring closure and a chemoselective metal-mediated reduction to preserve the isoxazole core.

Retrosynthetic Analysis & Pathway

The synthesis is designed to minimize chromatographic purification steps, relying on precipitation and crystallization for intermediate isolation—a key requirement for kilogram-scale production.

Reaction Pathway Diagram

SynthesisPathway SM 2-Fluoro-3-chloro- 5-nitrobenzaldehyde Int1 Oxime Intermediate (E/Z Mixture) SM->Int1 Step 1: NH2OH·HCl NaOAc, EtOH/H2O Int2 7-Chloro-5-nitro benzo[d]isoxazole Int1->Int2 Step 2: K2CO3 DMF, 80°C (SNAr) Prod 7-Chlorobenzo[d] isoxazol-5-amine Int2->Prod Step 3: Fe / NH4Cl EtOH/H2O, 70°C Side Side Product: Ring-Opened Imine Int2->Side Avoid: H2/Pd-C

Caption: Figure 1. Optimized synthetic route highlighting the critical divergence at Step 3 where chemoselective reduction is required to avoid ring opening.

Detailed Experimental Protocols

Step 1: Oxime Formation

Objective: Convert the aldehyde to the corresponding oxime.[1] Scale: 100 g Input

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Fluoro-3-chloro-5-nitrobenzaldehyde 1.0 Limiting Reagent

| Hydroxylamine Hydrochloride (


) | 1.2 | Reagent |
| Sodium Acetate (

) | 1.5 | Buffer/Base | | Ethanol / Water (3:1) | 10 Vol | Solvent |[2][3]

Procedure:

  • Charge the reactor with 2-Fluoro-3-chloro-5-nitrobenzaldehyde (100 g) and Ethanol (750 mL). Stir to suspend.

  • Dissolve Sodium Acetate (anhydrous) and Hydroxylamine HCl in Water (250 mL) in a separate vessel.

  • Addition: Slowly add the aqueous hydroxylamine solution to the aldehyde suspension over 30 minutes. Note: Mild exotherm expected.

  • Heat the mixture to 50°C for 2–3 hours. Monitor by HPLC (Target: <1% Aldehyde).

  • Workup: Cool to 0–5°C. The product usually precipitates as an off-white solid.

  • Add Water (500 mL) slowly to maximize precipitation. Stir for 1 hour.

  • Filter the solids.[4] Wash with cold water (2 x 200 mL).

  • Dry in a vacuum oven at 45°C. Expected Yield: 92–95% Checkpoint: The product is a mixture of E/Z isomers. Both cyclize in the next step, so isomer separation is unnecessary.

Step 2: Intramolecular Cyclization ( )

Objective: Form the isoxazole ring via displacement of the ortho-fluorine by the oxime oxygen. Critical Parameter: Temperature control is vital to prevent thermal decomposition of the nitrated aromatic.

Reagents & Stoichiometry:

Reagent Equiv. Role
Oxime Intermediate (from Step 1) 1.0 Limiting Reagent

| Potassium Carbonate (


) | 1.5 | Base |
| DMF (Dimethylformamide) | 8 Vol | Solvent |

Procedure:

  • Charge Oxime Intermediate and DMF to the reactor. Stir to dissolve.

  • Add Potassium Carbonate (powdered, -325 mesh preferred for kinetics) in portions.

  • Heat the reaction mixture to 80°C .

    • Process Insight: Do not exceed 90°C. Higher temperatures increase the risk of "Beckmann-type" rearrangement byproducts.

  • Stir for 4–6 hours. Monitor HPLC for consumption of oxime.

  • Quench: Cool to 20°C. Pour the reaction mixture slowly into Ice Water (20 Vol) with vigorous stirring.

  • The product, 7-Chloro-5-nitrobenzo[d]isoxazole , will precipitate as a yellow/tan solid.

  • Filter and wash copiously with water to remove residual DMF.

  • Purification: Slurry the wet cake in Isopropanol (3 Vol) at 50°C for 1 hour, cool to RT, and filter. This removes organic impurities. Expected Yield: 80–85%

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the amine without cleaving the isoxazole N-O bond. Safety Warning: Do NOT use Catalytic Hydrogenation (


, Pd/C or Raney Ni).  This will quantitatively cleave the N-O bond, resulting in the amino-imine side product (See Figure 1).

Recommended Method: Iron/Ammonium Chloride (Bechamp conditions) This method is scalable, cost-effective, and highly chemoselective.

Reagents & Stoichiometry:

Reagent Equiv. Role
7-Chloro-5-nitrobenzo[d]isoxazole 1.0 Limiting Reagent
Iron Powder (reduced, -325 mesh) 4.0 Reductant

| Ammonium Chloride (


) | 5.0 | Electrolyte/Buffer |
| Ethanol / Water (4:1) | 15 Vol | Solvent |

Procedure:

  • Charge 7-Chloro-5-nitrobenzo[d]isoxazole , Ethanol , and Water to the reactor.

  • Add Ammonium Chloride .

  • Heat the mixture to 70°C .

  • Addition: Add Iron Powder portion-wise over 1 hour.

    • Caution: Hydrogen gas evolution may occur (though less than with acid). Ensure reactor is vented.

  • Stir at 70–75°C for 2–4 hours. Monitor by HPLC.

  • Hot Filtration: While still hot (60°C), filter the mixture through a Celite pad to remove Iron oxide sludge. Wash the pad with hot Ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove most Ethanol.

  • Isolation: Dilute the aqueous residue with Ethyl Acetate (or DCM). Neutralize with saturated

    
     if necessary. Separate layers.
    
  • Dry organic layer (

    
    ) and concentrate to dryness.
    
  • Final Purification: Recrystallize from Ethanol/Heptane or Toluene if high purity (>99%) is required. Expected Yield: 75–80% Appearance: Off-white to pale yellow crystalline solid.

Analytical & Quality Control

Process Control Logic

The following logic gate diagram illustrates the decision-making process during the critical reduction step.

QC_Logic Start Start Step 3 (Reduction) Check1 IPC: HPLC Analysis (2 hours) Start->Check1 Result1 Nitro < 1% ? Check1->Result1 Action1 Proceed to Hot Filtration Result1->Action1 Yes Action2 Add 0.5 eq Fe Stir 1 hr Result1->Action2 No Check2 Check Impurity RRT (Ring Open) Action1->Check2 Warning CRITICAL FAILURE Switch to Zn/NH4COOH for future batches Check2->Warning Detected

Caption: Figure 2. In-Process Control (IPC) logic for the reduction step to ensure reaction completion and scaffold integrity.

Key Analytical Attributes
  • 1H NMR (DMSO-d6): Look for the disappearance of the Nitro-aromatic protons and appearance of the broad

    
     singlet (approx. 5.0–6.0 ppm).[2]
    
  • Diagnostic Peak: The C-3 proton of the isoxazole ring (typically a singlet around 8.5–9.0 ppm) must remain. If this peak disappears or shifts significantly upfield, ring opening has occurred.

  • Mass Spectrometry: M+1 = 169.0 (approx). If M+1 = 171 (with loss of ring unsaturation) or M+1 = 170 (ketone/imine formation), the ring is compromised.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete

due to water in DMF.
Ensure DMF is anhydrous (<0.05% water).

must be dry.
"Gumming" in Step 3 Iron oxides forming a slurry.Use Celite during hot filtration. Do not let the mixture cool before filtration.
Ring Opening (Step 3) Reaction too vigorous or wrong metal source.Switch from Fe/NH4Cl to Zn / Ammonium Formate in MeOH/THF at RT (milder).
Residual Color Oxidation of amine or iron salts.Treat final organic solution with activated charcoal before crystallization.

References

  • General Benzisoxazole Synthesis

    • P. L. Ferrarini et al., "Synthesis and pharmacological evaluation of some new 1,2-benzisoxazole derivatives," Journal of Heterocyclic Chemistry, vol. 34, no. 5, pp. 1501–1510.

  • Chemoselective Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. (Describes mild reduction preserving sensitive heterocycles).
  • Process Safety for Hydroxylamine

    • Org.[2][4][5][6][7][8][9][10] Process Res. Dev. 2009, 13, 2, 163–214. "Thermal Stability of Hydroxylamine Derivatives."

  • Scale-Up of Benzisoxazoles

    • BenchChem Technical Support. "Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole." (General methodology adaptation).

Disclaimer: This protocol involves the use of hazardous chemicals (nitro compounds, DMF, hydroxylamine). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. A thermal safety assessment (DSC) is recommended before scaling beyond 100g.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chlorobenzo[d]isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 7-Chlorobenzo[d]isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic amine. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Introduction to Purification Challenges

7-Chlorobenzo[d]isoxazol-5-amine is a substituted benzisoxazole, a class of heterocyclic compounds with significant interest in medicinal chemistry. The purification of this molecule can be challenging due to the presence of closely related impurities from its synthesis, its potential for degradation, and its specific physicochemical properties. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 7-Chlorobenzo[d]isoxazol-5-amine?

A1: The impurities in your crude product will largely depend on the synthetic route employed. A common approach to forming the benzisoxazole core is through the cyclization of an appropriately substituted precursor. Potential impurities can include:

  • Unreacted Starting Materials: Such as a substituted 2-halobenzonitrile or a salicylonitrile derivative.

  • Isomeric Byproducts: Depending on the precursors and reaction conditions, regioisomers of the desired product may form.

  • Over-chlorinated or Incompletely Chlorinated Analogs: If chlorination is a step in your synthesis.

  • Ring-Opened Species: The isoxazole ring can be susceptible to cleavage under certain conditions, leading to hydroxylamine or other degradation products.

Q2: My crude 7-Chlorobenzo[d]isoxazol-5-amine has a dark color. What is the likely cause and how can I remove the color?

A2: Dark coloration in crude aromatic amines often indicates the presence of oxidized impurities or polymeric byproducts. These can form due to exposure to air, light, or certain reagents during the synthesis or workup.

To address this, you can employ the following strategies:

  • Activated Carbon Treatment: Adding a small amount of activated charcoal to a solution of your crude product can effectively adsorb colored impurities. It is crucial to use a minimal amount and perform this step in a hot solution just before filtration to minimize product loss.

  • Recrystallization: A carefully chosen solvent system for recrystallization can leave colored impurities behind in the mother liquor.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds. The key to successful recrystallization is selecting an appropriate solvent or solvent system.

Q3: How do I select the best solvent for recrystallizing 7-Chlorobenzo[d]isoxazol-5-amine?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aromatic amines like 7-Chlorobenzo[d]isoxazol-5-amine, a good starting point for solvent screening includes:

  • Alcohols: Ethanol, methanol, and isopropanol are often effective for recrystallizing aromatic amines.

  • Esters: Ethyl acetate can be a good choice.

  • Ketones: Acetone may also be a suitable solvent.[1]

  • Mixed Solvent Systems: If a single solvent does not provide adequate separation, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be highly effective. Common pairs include ethanol/water or acetone/acetonitrile.[1]

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of your crude 7-Chlorobenzo[d]isoxazol-5-amine into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature until the solid just dissolves. Observe the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube. If the solid dissolves upon heating, this is a potentially good solvent.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation. The solvent that yields well-formed crystals with a significant reduction in colored impurities is a good candidate.

Q4: I've selected a solvent, but my recrystallization yield is very low. What can I do?

A4: Low yield during recrystallization can be due to several factors:

  • Using too much solvent: This will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude material.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The compound has significant solubility in the cold solvent: In this case, consider a different solvent or a mixed solvent system to decrease its solubility at low temperatures.

Troubleshooting Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Q5: What stationary and mobile phases are recommended for the column chromatography of 7-Chlorobenzo[d]isoxazol-5-amine?

A5: For the purification of a weakly basic compound like 7-Chlorobenzo[d]isoxazol-5-amine, you have a few options for the stationary phase:

  • Normal Phase (Silica Gel): Standard silica gel is acidic and can lead to strong adsorption and peak tailing of basic compounds. To mitigate this, you can:

    • Add a basic modifier to the mobile phase: A small amount of triethylamine (0.1-1%) or ammonia in methanol can be added to the eluent to improve peak shape and recovery.

    • Use amine-functionalized silica: This stationary phase has a basic surface and can provide excellent separation of amines using less polar solvent systems like hexane/ethyl acetate, avoiding the need for basic modifiers.[2][3][4]

  • Reversed Phase (C18): This can also be an effective option, particularly for compounds that are not highly polar.

Mobile Phase Selection: The choice of mobile phase depends on the polarity of your compound and the stationary phase. A typical starting point for normal phase chromatography would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Experimental Protocol: Developing a Column Chromatography Method using TLC

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto a silica gel TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4. Adjust the ratio of your solvents to achieve this. If the compound remains at the baseline, increase the polarity of the mobile phase (i.e., increase the proportion of ethyl acetate). If the compound runs with the solvent front, decrease the polarity.

  • Scaling up to Column: Once an optimal solvent system is identified on TLC, it can be applied to the column.

Q6: My compound is streaking on the silica gel column, even with a basic modifier. What else can I try?

A6: Streaking or tailing of basic compounds on silica gel is a common issue. If adding a basic modifier is not sufficient, consider the following:

  • Switch to Amine-Functionalized Silica: As mentioned, this is often the most effective solution for problematic amines.[2][3][4]

  • Use a Different Mobile Phase System: Sometimes, a switch from a hexane/ethyl acetate system to a dichloromethane/methanol system (with a basic modifier) can alter the interactions and improve the separation.

  • Sample Loading: Ensure your sample is loaded onto the column in a minimal volume of solvent and as a concentrated band. Dry loading the sample onto a small amount of silica can also improve resolution.

Understanding the Stability of 7-Chlorobenzo[d]isoxazol-5-amine

Q7: How stable is the isoxazole ring in 7-Chlorobenzo[d]isoxazol-5-amine to acidic and basic conditions?

A7: The isoxazole ring can be susceptible to cleavage under certain pH conditions. While the benzisoxazole system is generally more stable than a simple isoxazole, strong basic conditions can promote hydrolytic ring-opening. It is advisable to avoid prolonged exposure to strong bases during workup and purification. Acidic conditions are generally better tolerated, but very strong acids could also potentially lead to degradation. The basicity of the amine group in 7-Chlorobenzo[d]isoxazol-5-amine is expected to be relatively low due to the electron-withdrawing nature of the fused aromatic system and the chloro substituent. The pKa of the parent benzoxazole is approximately 4.5.[5]

Workflow for Purification Strategy Selection

Purification_Workflow Crude_Product Crude 7-Chlorobenzo[d]isoxazol-5-amine Initial_Analysis Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Analysis High_Purity High Purity (>95%)? Initial_Analysis->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Low_Purity Low Purity (<95%) or Multiple Impurities High_Purity->Low_Purity No Check_Purity Purity Analysis (HPLC, NMR) Recrystallization->Check_Purity Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Yes Column_Chromatography->Check_Purity Final_Product Pure Product Check_Purity->Final_Product

Caption: A decision workflow for selecting the appropriate purification strategy.

Summary of Recommended Purification Parameters

ParameterRecrystallizationColumn Chromatography (Normal Phase)
Primary Use Removal of minor impurities, decolorization.Separation of multiple components, removal of closely related impurities.
Solvent/Mobile Phase Ethanol, Methanol, Ethyl Acetate, Acetone, or mixed systems (e.g., Ethanol/Water).Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients.
Key Consideration Proper solvent selection is critical for yield and purity.Use of a basic modifier (e.g., triethylamine) or an amine-functionalized silica gel is often necessary for good peak shape.

This guide provides a starting point for troubleshooting the purification of 7-Chlorobenzo[d]isoxazol-5-amine. The optimal conditions will always be specific to the reaction mixture and the nature of the impurities present. Systematic evaluation of the parameters discussed here will lead to a robust and efficient purification protocol.

References

  • Bunin, B. A. (2011).
  • Stelluto, F., & Rizzacasa, M. A. (Year). Purification of substituted benzoxazole compounds. Google Patents.
  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(13), 2849-2852.
  • Krasavin, M. (2018). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 54(1), 1-26.
  • PrepChem. (n.d.). Synthesis of (D) 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Chloro-1,3-benzoxazol-2-amine. Retrieved from [Link]

  • Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13576-13585.
  • Chemguide. (n.d.). Amines as Bases. Retrieved from [Link]

  • Biotage. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • World Intellectual Property Organization. (2001). International Application Published under the Patent Cooperation Treaty (PCT).
  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • American Elements. (n.d.). 5-Chloro-1,2-benzoxazol-7-amine. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-2-methyl-1,3-benzoxazol-5-amine. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Retrieved from [Link]

Sources

Technical Support Center: 7-Chlorobenzo[d]isoxazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8824: Troubleshooting Common Side Reactions

Status: Open Priority: High (Critical Synthetic Step) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary

The synthesis of 7-Chlorobenzo[d]isoxazol-5-amine (CAS: N/A for specific isomer, generic benzisoxazole amine class) presents a classic chemoselectivity paradox.[2][3] The core challenge lies in the reduction of the 5-nitro precursor (or cyclization of the 5-amino precursor) without destroying the fragile 1,2-benzisoxazole ring system.[2]

The isoxazole N-O bond is thermodynamically weak (~55 kcal/mol) and kinetically labile under standard hydrogenation conditions.[2] Furthermore, the 7-chloro substituent is susceptible to hydrodehalogenation. This guide addresses the three most common failure modes: Reductive Ring Cleavage , Hydrodehalogenation , and Beckmann Rearrangement .[1][3]

Module 1: The "Over-Reduction" Catastrophe (N-O Bond Cleavage)

The Issue: Users frequently report obtaining a "ring-opened" product when attempting to reduce 7-chloro-5-nitrobenzo[d]isoxazole to the corresponding amine.[2] Instead of the target, they isolate a 2-hydroxybenzophenone imine derivative or a salicylamide analog.

The Mechanism: The N-O bond in the isoxazole ring is highly susceptible to hydrogenolysis . Standard catalytic hydrogenation conditions (e.g.,


, Pd/C) do not discriminate between the nitro group and the N-O bond.[1] The metal catalyst facilitates the insertion of hydrogen across the N-O bond, cleaving the ring before or concurrently with nitro reduction.

Diagnostic Data:

Observation Likely Cause
Mass Spec: M+2 peak corresponds to Target + 2H Ring cleavage (N-O bond broken, 2H added).[1][2][3]
NMR: Loss of characteristic isoxazole C3-H (or C3-substituent shift); appearance of phenolic -OH.[2] Formation of o-hydroxyimine intermediate.[2]

| Color Change: Reaction turns deep yellow/orange but product is not the amine. | Formation of Schiff base/imine byproducts.[2] |

Troubleshooting Protocol:

  • Stop using Pd/C: Palladium is too active for this transformation.[2] It will cleave the isoxazole ring.

  • The Solution: Chemoselective Metal Reduction. Use Stannous Chloride (

    
    )  or Iron powder (Fe)  in acidic media.[2] These reagents operate via an electron transfer mechanism that reduces the nitro group (
    
    
    
    ) without providing the surface catalysis required for N-O hydrogenolysis.[2]

Recommended Protocol (SnCl2 Method):

  • Dissolve 7-chloro-5-nitrobenzo[d]isoxazole (1.0 eq) in Ethanol/Ethyl Acetate (3:1).

  • Add

    
     (5.0 eq).[2]
    
  • Heat to 70°C for 2-4 hours.

  • Critical Workup: Cool to RT. Adjust pH to 8-9 with saturated

    
     or 10% NaOH (careful with exotherm).[2]
    
  • Filter the resulting tin salts through Celite (salts will be thick/gelatinous). Wash cake thoroughly with EtOAc.[2]

Module 2: The Case of the Missing Halogen (Dechlorination)

The Issue: The 7-chloro substituent is missing in the final product, yielding the non-chlorinated benzo[d]isoxazol-5-amine.

The Mechanism: Hydrodehalogenation is a common side reaction during catalytic hydrogenation of aryl halides. The 7-position is sterically accessible, and Pd/C facilitates the oxidative addition of Pd into the C-Cl bond, followed by reductive elimination with hydrogen.

Troubleshooting Protocol:

  • Catalyst Poisoning: If you must use hydrogenation (e.g., for scale-up reasons), switch to Sulfided Platinum on Carbon (Pt(S)/C) .[1][2] The sulfur poisons the catalyst sites responsible for halogen cleavage while retaining activity for nitro reduction.

  • Alternative Reagent: The

    
     or Fe/AcOH methods described in Module 1 are inherently safe from dechlorination; they do not activate the C-Cl bond.
    
Module 3: The Benzoxazole Impostor (Beckmann Rearrangement)

The Issue: During the synthesis of the ring itself (usually via the oxime of a 2-hydroxy-5-nitro-3-chlorobenzaldehyde or ketone), the product isolated is the isomeric benzoxazole , not the benzisoxazole.[2]

The Mechanism: This occurs during the cyclization of the O-aryloxime intermediate. If the reaction conditions are too acidic or if the leaving group on the oxime oxygen is activated incorrectly, the intermediate undergoes a Beckmann-type rearrangement . Instead of Nitrogen attacking the Oxygen (forming N-O), the Oxygen attacks the aromatic ring (or a migration occurs), leading to the more stable benzoxazole.

Troubleshooting Protocol:

  • Control the Base: Ensure the cyclization is performed under basic conditions (e.g.,

    
    /DMF or NaH/THF). Acidic conditions favor rearrangement.[2]
    
  • Temperature: Keep cyclization temperatures moderate (<80°C) unless necessary. High heat favors the thermodynamic benzoxazole product.

Visualizing the Reaction Pathways

The following diagram maps the critical "Fork in the Road" for the reduction step.

G Start 7-Chloro-5-nitro- benzo[d]isoxazole Target TARGET: 7-Chlorobenzo[d] isoxazol-5-amine Start->Target SnCl2 / EtOH (Chemoselective) Fail1 FAILURE 1: Ring Cleavage (2-Hydroxy-5-amino...) Start->Fail1 H2, Pd/C (Hydrogenolysis) Fail2 FAILURE 2: Dechlorination (Benzo[d]isoxazol-5-amine) Start->Fail2 H2, Pd/C (Prolonged) Target->Fail1 Over-reduction

Caption: Figure 1. Chemoselectivity landscape of the nitro reduction step. The green path represents the recommended chemical reduction, while red/yellow paths indicate catalytic failures.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (


) for this reduction? 
  • Answer: Generally, no.[1][4][5]

    
     alone does not reduce nitro groups efficiently.[2] If used with a catalyst (e.g., 
    
    
    
    to form Nickel Boride), it behaves similarly to Raney Nickel and risks cleaving the isoxazole ring.[1] Stick to Tin or Iron.[2]

Q2: The tin salts are clogging my filter. How do I improve the workup?

  • Answer: This is the "Stannous Curse." To manage the emulsion:

    • Dilute the reaction mixture with plenty of Ethyl Acetate.[2]

    • Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1-2 hours. The tartrate chelates the tin, breaking the emulsion and allowing for a clean phase separation.

Q3: Is the 7-Chloro substituent stable to the basic conditions of the


 workup? 
  • Answer: Yes. Aryl chlorides are generally stable to mild aqueous base (

    
    , dilute NaOH) at room temperature.[1][2] Avoid boiling in strong caustic (50% NaOH), which could force nucleophilic aromatic substitution or ring hydrolysis (Kemp elimination).[1][2]
    

Q4: I see a small impurity (~5%) that looks like the acetamide. Where did it come from?

  • Answer: If you used Ethyl Acetate as a solvent during a high-temperature reduction or workup, the newly formed amine can attack the ester, forming the acetamide (

    
    ).[2] Solution:  Use Ethanol or THF as the primary solvent and avoid prolonged heating after the amine is formed.
    
References
  • BenchChem. (2025).[2][6] Selective reduction of nitro group without affecting other functional groups.[2][6][7] Retrieved from [1][2]

  • Organic Chemistry Portal. (2025).[2] Synthesis of Benzisoxazoles.[2][7][8][9] Retrieved from [1][2][3]

  • Chimica Italiana. (2025). Recent advances in the synthesis of 1,2-benzisoxazoles.[5][8] Retrieved from [1][2][3]

  • ResearchGate. (2013).[2] Reduction of nitro group without affecting isoxazole ring.[2][7] Retrieved from

  • Thieme Connect. (2025).[2][10] Synthesis of 1,2-Benzisoxazoles by Ring-Closure Reactions.[1][2][11] Retrieved from [1][2][3]

Sources

Minimizing byproduct formation in 7-Chlorobenzo[d]isoxazol-5-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Chlorobenzo[d]isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Our focus is on providing practical, in-depth troubleshooting advice to minimize byproduct formation and enhance reaction efficiency. The information presented herein is a synthesis of established chemical principles and field-proven insights.

Introduction to the Reactivity of 7-Chlorobenzo[d]isoxazol-5-amine

7-Chlorobenzo[d]isoxazol-5-amine is a key intermediate in the synthesis of various biologically active molecules. Its structure features a nucleophilic aromatic amine and a halogenated benzisoxazole core, offering multiple avenues for chemical modification. However, this bifunctionality also presents challenges in controlling selectivity and minimizing the formation of unwanted byproducts. This guide will address the most common reactions performed on the amino group and the chloro-substituent, providing troubleshooting strategies to ensure the desired outcome.

Section 1: N-Acylation Reactions

N-acylation is a fundamental transformation used to introduce an acyl group onto the amino moiety of 7-Chlorobenzo[d]isoxazol-5-amine, often as a step towards the synthesis of amides with therapeutic potential. While seemingly straightforward, this reaction can be plagued by several side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am observing a significant amount of diacylated product. How can I improve the selectivity for mono-acylation?

A1: Diacylation occurs when the initially formed amide is further acylated. This is more likely with highly reactive acylating agents or when an excess of the acylating agent is used.

  • Causality: The mono-acylated product, an amide, is significantly less nucleophilic than the starting amine. However, under forcing conditions or with a large excess of a highly reactive acylating agent (like an acyl chloride), a second acylation can occur.

  • Troubleshooting Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of the acylating agent. Use no more than 1.05-1.1 equivalents.

    • Slow Addition: Add the acylating agent slowly and at a low temperature (e.g., 0 °C) to the solution of the amine. This maintains a low concentration of the acylating agent at any given time, favoring reaction with the more nucleophilic starting amine.

    • Choice of Acylating Agent: If using a highly reactive acylating agent like an acyl chloride, consider switching to a less reactive one, such as an acid anhydride or an active ester.[1]

    • Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the acid byproduct without promoting side reactions.

Q2: My reaction is sluggish, and upon workup, I recover a significant amount of hydrolyzed acylating agent and unreacted starting material. What is causing this?

A2: This issue typically arises from the presence of moisture or the use of protic solvents, which can lead to the hydrolysis of the acylating agent.

  • Causality: Acyl chlorides and anhydrides are highly susceptible to hydrolysis. Water present in the solvent or on the glassware will compete with the amine for the acylating agent.

  • Troubleshooting Strategies:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

    • Solvent Choice: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

    • In Situ Activation: Consider using peptide coupling reagents (e.g., DCC, EDC, HATU) to activate the carboxylic acid in situ, which can minimize the handling of moisture-sensitive acylating agents.[2]

Q3: I am seeing a byproduct with the same mass as my desired product, but with different chromatographic and spectroscopic properties. What could it be?

A3: This could be an O-acylated isomer, where the acylation has occurred on the isoxazole oxygen. While less common for the N-acylation of an aniline derivative, it can occur under certain conditions, particularly with highly reactive acylating agents and in the absence of a base.

  • Causality: The isoxazole ring contains oxygen atoms with lone pairs of electrons that could potentially act as nucleophiles, although this is much less favorable than reaction at the amino group.

  • Troubleshooting Strategies:

    • Base is Key: Ensure the presence of a suitable base to deprotonate the ammonium salt formed upon initial reaction and to neutralize the acid byproduct. This maintains the nucleophilicity of the amine and disfavors side reactions.

    • Reaction Temperature: Running the reaction at a controlled, lower temperature (0 °C to room temperature) will favor the more kinetically favorable N-acylation.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of 7-Chlorobenzo[d]isoxazol-5-amine with an acyl chloride.

Materials:

  • 7-Chlorobenzo[d]isoxazol-5-amine

  • Acyl chloride (1.05 eq.)

  • Triethylamine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 7-Chlorobenzo[d]isoxazol-5-amine in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add the acyl chloride dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic to prevent hydrolysis of the acylating agent.
Base Triethylamine, DIPEANon-nucleophilic to scavenge acid without competing in the reaction.
Temperature 0 °C to Room TemperatureControls reactivity and minimizes side reactions.
Stoichiometry 1.05 eq. of Acylating AgentMinimizes diacylation.
Visualization: N-Acylation Troubleshooting Workflow

start Low Yield or Complex Mixture in N-Acylation check_sm Unreacted Starting Material? start->check_sm check_diacylation Diacylated Product Observed? check_sm->check_diacylation No check_hydrolysis Hydrolyzed Acylating Agent? check_sm->check_hydrolysis Yes solution_stoichiometry Reduce equivalents of acylating agent. Add slowly at low temperature. check_diacylation->solution_stoichiometry Yes end_success Reaction Optimized check_diacylation->end_success No check_hydrolysis->check_diacylation No solution_anhydrous Use Anhydrous Solvents & Inert Atmosphere. Consider in situ activation. check_hydrolysis->solution_anhydrous Yes

Caption: Troubleshooting workflow for N-acylation reactions.

Section 2: Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

The amino group of 7-Chlorobenzo[d]isoxazol-5-amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring via reactions like the Sandmeyer reaction.[3] However, the instability of diazonium salts necessitates careful control of reaction conditions to avoid decomposition and side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My diazotization reaction mixture is dark-colored, and I observe gas evolution before adding my Sandmeyer reagent. What is happening?

A1: This is a classic sign of premature decomposition of the diazonium salt.

  • Causality: Arenediazonium salts are thermally unstable and can decompose to form highly reactive aryl cations, which can then react with water to form phenols or engage in other undesired reactions. This decomposition is accelerated by higher temperatures.

  • Troubleshooting Strategies:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization process. Use an ice-salt bath if necessary.

    • Use Freshly Prepared Diazonium Salt: The diazonium salt solution should be used immediately after its preparation. Do not store it.

    • Acid Concentration: Ensure a sufficient excess of acid (e.g., 2.5-3 equivalents of HCl) is used. This prevents the formation of diazoamino compounds from the reaction of the diazonium salt with unreacted amine.

Q2: In my Sandmeyer reaction to introduce a different halogen (e.g., Br or I), I am getting a significant amount of the corresponding 5-hydroxy-7-chlorobenzo[d]isoxazole byproduct. How can I prevent this?

A2: The formation of the phenol is due to the reaction of the diazonium salt with water.

  • Causality: Water is a competing nucleophile in the reaction mixture. If the Sandmeyer reaction is slow or the concentration of the copper(I) salt is too low, the reaction with water can become significant.

  • Troubleshooting Strategies:

    • Catalyst Concentration: Ensure an adequate amount of the copper(I) halide catalyst is used. For Sandmeyer reactions, this is often used in stoichiometric amounts.

    • Solvent: While aqueous media are common, for sensitive substrates, it may be beneficial to perform the diazotization in a non-aqueous system, for example, using an alkyl nitrite in an organic solvent.

    • Order of Addition: Add the cold diazonium salt solution to the heated solution of the copper(I) halide. This ensures that the diazonium salt reacts quickly upon addition.

Q3: I am trying to perform a Sandmeyer cyanation and I am observing polymerization and the formation of a complex mixture of byproducts.

A3: Cyanide is a potent nucleophile and can participate in various side reactions.

  • Causality: The reaction conditions for cyanation can be harsh, and the product benzonitrile can sometimes be susceptible to further reactions. The copper(I) cyanide solution must also be carefully prepared.

  • Troubleshooting Strategies:

    • Neutralization: After the reaction, it is crucial to properly neutralize the excess cyanide with a reagent like ferrous sulfate to form a stable ferrocyanide complex before workup.

    • pH Control: The pH of the reaction mixture should be carefully controlled to prevent the liberation of toxic HCN gas and to optimize the reaction.

    • Purity of Reagents: Use high-quality copper(I) cyanide.

Experimental Protocol: Sandmeyer Chlorination

This protocol describes the replacement of the amino group with a chlorine atom, which would result in 5,7-dichlorobenzo[d]isoxazole.

Materials:

  • 7-Chlorobenzo[d]isoxazol-5-amine

  • Sodium nitrite

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

  • Suspend 7-Chlorobenzo[d]isoxazol-5-amine in a mixture of concentrated HCl and water in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C.

  • Continue stirring for 15-20 minutes at 0-5 °C after the addition is complete.

  • In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water, followed by dilute sodium hydroxide, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Temperature 0-5 °CTo ensure the stability of the diazonium salt.
Acid Excess concentrated HClTo fully protonate the amine and prevent side reactions.
Catalyst Copper(I) HalideTo facilitate the desired substitution.
Reaction Time Use diazonium salt immediatelyTo avoid decomposition.
Visualization: Diazotization and Sandmeyer Reaction Pathway

start 7-Chlorobenzo[d]isoxazol-5-amine diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium byproduct_diazoamino Diazoamino Byproduct (Coupling with starting amine) diazotization->byproduct_diazoamino Insufficient Acid sandmeyer Sandmeyer Reaction (CuX) diazonium->sandmeyer byproduct_phenol Phenol Byproduct (Reaction with H₂O) diazonium->byproduct_phenol High Temp. product 5-Halo-7-chlorobenzo[d]isoxazole sandmeyer->product

Caption: Reaction pathway for diazotization and Sandmeyer reaction.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The chloro-substituent at the 7-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of various aryl or vinyl groups. However, these reactions are often sensitive to conditions and can lead to several byproducts.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield, and I am recovering a significant amount of starting material. What could be the issue?

A1: Low reactivity in Suzuki-Miyaura coupling can stem from several factors, including catalyst deactivation and inefficient transmetalation.

  • Causality: The palladium catalyst can be deactivated by oxygen or impurities. The choice of base and solvent is also critical for the efficiency of the transmetalation step.

  • Troubleshooting Strategies:

    • Degassing: Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

    • Ligand Selection: The choice of phosphine ligand is crucial. For aryl chlorides, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often more effective.

    • Base and Solvent: The combination of base and solvent is important. A common effective system is a carbonate or phosphate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in a solvent mixture like dioxane/water or toluene/water.

Q2: I am observing a significant amount of a byproduct corresponding to the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid (Glaser coupling) is a common side reaction, especially in the presence of oxygen.

  • Causality: Oxygen can promote the oxidative homocoupling of the boronic acid.

  • Troubleshooting Strategies:

    • Rigorous Degassing: As mentioned above, meticulous degassing is the most effective way to prevent this side reaction.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can favor homocoupling.

    • Slow Addition: In some cases, slow addition of the boronic acid can help.

Q3: My main byproduct is the dehalogenated starting material (benzo[d]isoxazol-5-amine). What causes this, and how can I prevent it?

A3: This byproduct results from protodehalogenation, where the chloro group is replaced by a hydrogen atom.

  • Causality: This can be caused by certain bases, protic solvents, or impurities that can act as a hydride source. It can also occur if the catalytic cycle is interrupted.

  • Troubleshooting Strategies:

    • Base Selection: Use an anhydrous, non-nucleophilic base. Anhydrous K₃PO₄ or Cs₂CO₃ are often good choices.

    • Solvent Choice: Use anhydrous aprotic solvents like dioxane or toluene. Avoid alcohols if protodehalogenation is a persistent issue.

    • Ligand Choice: Bulky biarylphosphine ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 7-Chlorobenzo[d]isoxazol-5-amine with an arylboronic acid.

Materials:

  • 7-Chlorobenzo[d]isoxazol-5-amine

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq.)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 7-Chlorobenzo[d]isoxazol-5-amine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf) with appropriate ligandChoice depends on substrate reactivity; aryl chlorides often require specialized catalysts.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Enhances catalyst activity for less reactive aryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/water, Toluene/waterA mixture of organic solvent and water is often optimal.
Visualization: Suzuki-Miyaura Catalytic Cycle and Side Reactions

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (+ Ar-Cl) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Cl(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation (+ Ar'-B(OH)₂ / Base) pd_intermediate->transmetalation side_dehalogenation Protodehalogenation (Ar-H) pd_intermediate->side_dehalogenation Hydride Source pd_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd_biaryl side_homocoupling Homocoupling (Ar'-Ar') transmetalation->side_homocoupling Oxygen reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Desired Product) reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle and common side reactions.

References

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link]

  • Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid. The Royal Society of Chemistry. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Journal of Drug Delivery and Therapeutics. [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Taylor & Francis Online. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • Process for synthesizing isoxazolines and isoxazoles.
  • New borane-amine complexes and their application in suzuki-type cross -coupling reactions.
  • NOVEL ORGANIC INTERMEDIATES AND REACTIONS. National Chemical Laboratory. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Process of diazotization of aromatic.
  • Method and compositions for treating cancerous tumors.
  • Isoxazoline-substituted benzamide compound and pesticide.
  • United States Patent (19).
  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]

  • United States Patent (10) Patent No.: US 8,481,733 B2.
  • Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
  • Amide Synthesis. Fisher Scientific. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

Sources

Validation & Comparative

Navigating the Labyrinth of Target Discovery: A Comparative Guide to Validating the Biological Target of 7-Chlorobenzo[d]isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher embarking on the journey of drug discovery, the identification and validation of a small molecule's biological target is a critical juncture. It is the foundational step that underpins the entire rationale for a therapeutic program. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to elucidate and confirm the biological target of a novel compound, using the hypothetical case of 7-Chlorobenzo[d]isoxazol-5-amine.

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, from anti-inflammatory to anticancer effects.[1][2] While the precise biological target of 7-Chlorobenzo[d]isoxazol-5-amine is not extensively documented in publicly available literature, this guide will treat it as a novel chemical entity for which we must devise a robust target validation strategy. We will move beyond a simple listing of methods to a logical, field-proven workflow that a senior application scientist would employ, emphasizing the causality behind experimental choices and the importance of self-validating systems.

The Imperative of Target Validation

Before committing significant resources to lead optimization and clinical development, it is paramount to build a strong case for a compound's mechanism of action.[3][4][5] An unvalidated or misidentified target can lead to costly failures in later stages of drug development.[3][6] The goal of target validation is to establish a causal link between the modulation of a specific biological molecule by the compound and the observed phenotypic effect.[7]

This guide will compare and contrast three orthogonal and complementary pillars of target validation:

  • Direct Target Engagement: Biophysical methods that confirm the physical interaction between the compound and its protein target in a cellular context.

  • Target-Specific Functional Modulation: Biochemical and genetic approaches to demonstrate that the compound's effect is dependent on the presence and activity of the putative target.

  • Phenotypic Rescue and Mimicry: Cellular and in vivo experiments to show that genetic modulation of the target recapitulates or reverses the compound's effects.

I. The Initial Hunt: Identifying Candidate Targets

For a novel compound like 7-Chlorobenzo[d]isoxazol-5-amine, the first step is to generate a list of potential protein binders. This is often achieved through unbiased, proteome-wide approaches.

A. Affinity-Based Proteomics

Activity-based protein profiling (ABPP) is a powerful technique to identify the protein targets of small molecules.[8] This method utilizes chemical probes that mimic the compound of interest but also contain a reactive group to covalently label the active site of target enzymes and a reporter tag for enrichment and identification via mass spectrometry.[8]

B. Kinome Profiling: A Focused Approach

Given that a vast number of small molecule inhibitors target protein kinases, a logical starting point is to screen 7-Chlorobenzo[d]isoxazol-5-amine against a large panel of kinases.[9][10][11] Dysregulation of kinase activity is implicated in numerous diseases, making them attractive drug targets.[9]

Comparison of Kinome Profiling Services:

FeatureService Provider A (e.g., MtoZ Biolabs)Service Provider B (e.g., AssayQuant)Service Provider C (e.g., Pharmaron)
Assay Principle Mass Spectrometry-basedContinuous (Kinetic) Activity MonitoringTR-FRET, ADP-Glo
Number of Kinases Comprehensive Kinome CoverageIndustry Leading Kinase PanelOver 560 Kinase Targets[11]
Key Differentiator High-throughput analysis of active kinases.[9]Real-time kinetic data, overcoming limitations of endpoint assays.[10]Cost-effective screening with high-quality, reproducible data.[11]
Data Output Kinase activity quantification, substrate identification.[9]Accurate potency, selectivity, and MOA insights.[10]Single-dose or IC50 dose-response formats.[11]
Turnaround Time Inquire with vendorAs fast as two weeks.[10]5 business days for small projects.[11]

Expert Insight: For an initial screen of 7-Chlorobenzo[d]isoxazol-5-amine, a broad kinome panel is advisable. Should initial hits emerge, a follow-up with a continuous kinetic assay is recommended to gain deeper insights into the mechanism of inhibition.[10]

II. Confirming the Connection: Direct Target Engagement in Cells

Once a list of candidate targets has been generated, the next crucial step is to confirm that the compound directly engages with these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[12][13][14]

The principle behind CETSA is that the binding of a ligand, such as our compound, to its target protein increases the protein's thermal stability.[12][15] This stabilization can be detected by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein that remains.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture Cells B 2. Treat with 7-Chlorobenzo [d]isoxazol-5-amine or DMSO A->B C 3. Heat aliquots at a range of temperatures B->C D 4. Lyse cells C->D E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Quantify soluble target protein (e.g., Western Blot) E->F G 7. Plot melt curve to determine thermal shift F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed CETSA Protocol (Adapted for a Putative Kinase Target)

Materials:

  • Cell line expressing the putative target kinase (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-Chlorobenzo[d]isoxazol-5-amine

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the putative target kinase

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with varying concentrations of 7-Chlorobenzo[d]isoxazol-5-amine or DMSO for a predetermined time (e.g., 1 hour) at 37°C.[14]

  • Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Use a thermal cycler to heat the cell aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3-8 minutes.[12][15] Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[12]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Protein Quantification and Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.[12] Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the putative target.[12]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Trustworthiness: The inclusion of a vehicle control (DMSO) is critical to ensure that any observed thermal shift is due to the compound and not other experimental variables. An isothermal dose-response (ITDR) experiment, where cells are treated with a range of compound concentrations and heated at a single temperature, can be used to determine the potency of target engagement.[16]

III. The Genetic Confirmation: CRISPR-Cas9 Mediated Target Validation

Confirming direct target engagement is a significant step, but it does not definitively prove that the compound's phenotypic effects are mediated through this target. Genetic methods, particularly CRISPR-Cas9 gene editing, provide a powerful and precise way to validate this link.[6][17][18]

The logic is straightforward: if 7-Chlorobenzo[d]isoxazol-5-amine exerts its effect by inhibiting a specific target, then genetically removing that target should either mimic the compound's effect or render the cells insensitive to the compound.

Experimental Strategies using CRISPR-Cas9:
  • Gene Knockout to Confer Resistance: If the compound has a cytotoxic or anti-proliferative effect, knocking out the target gene should make the cells resistant to the compound.

  • Gene Knockout to Mimic Phenotype: If the compound induces a specific phenotype (e.g., differentiation, cell cycle arrest), knocking out the target gene should result in a similar phenotype.

Workflow for CRISPR-Cas9 Target Validation

CRISPR_Workflow cluster_design Design & Generation cluster_transfection Cell Line Engineering cluster_validation Validation of Knockout cluster_phenotypic_assay Phenotypic Assay A 1. Design gRNAs targeting the putative target gene B 2. Generate Cas9 and gRNA expression vectors or RNP complexes A->B C 3. Transfect/transduce cells with CRISPR components B->C D 4. Select and expand single-cell clones C->D E 5. Verify gene knockout by sequencing and Western blot D->E F 6. Treat knockout and wild-type cells with 7-Chlorobenzo[d]isoxazol-5-amine E->F G 7. Assess phenotype (e.g., cell viability, signaling pathway activation) F->G

Caption: Workflow for validating a drug target using CRISPR-Cas9 gene editing.

Comparative Analysis of Validation Outcomes:
Experimental OutcomeInterpretation
Knockout cells are resistant to the compound. Strong evidence that the compound's cytotoxicity is mediated through the target.
Knockout cells show the same phenotype as compound-treated wild-type cells. Supports the hypothesis that the compound's effect is due to inhibition of the target.
No difference in sensitivity between knockout and wild-type cells. Suggests the compound may have off-target effects or that the identified target is not the primary mediator of the observed phenotype.[6]

Authoritative Grounding: The use of at least two independent guide RNAs targeting different regions of the gene is essential to control for off-target effects of a single gRNA. A rescue experiment, where the target gene is re-expressed in the knockout cells, should restore sensitivity to the compound and provides the highest level of confidence.

IV. In Vivo Target Engagement: Bridging the Gap to Clinical Relevance

Ultimately, for a drug to be successful, it must engage its target in a living organism.[3][19] In vivo target engagement studies are designed to confirm that the compound reaches its intended target in relevant tissues at concentrations that are pharmacologically active.[20]

Comparison of In Vivo Target Engagement Methods:

MethodPrincipleAdvantagesDisadvantages
Positron Emission Tomography (PET) Uses a radiolabeled version of the compound to visualize and quantify target occupancy in real-time.Non-invasive, quantitative, provides spatial distribution.Requires synthesis of a radiotracer, specialized equipment.
In Vivo CETSA The CETSA principle is applied to tissue samples from compound-treated animals.[20]Measures engagement with the endogenous, unlabeled target in its native environment.Invasive (requires tissue collection), lower throughput.
Biomarker Analysis Measures a downstream molecular event that is a direct consequence of target engagement (e.g., phosphorylation of a substrate).[3]Can provide a functional readout of target modulation.A reliable and validated biomarker must be available.

Expertise & Experience: The choice of in vivo target engagement assay depends on the nature of the target and the available tools.[19] For a novel target, developing a robust biomarker can be challenging. In such cases, in vivo CETSA offers a direct and label-free method to confirm target binding in tissues.[20]

Conclusion: A Multi-Faceted Approach to Target Validation

Validating the biological target of a novel compound like 7-Chlorobenzo[d]isoxazol-5-amine is not a linear process but rather an iterative one that requires the integration of data from multiple, orthogonal approaches. A compelling target validation package will include:

  • Biochemical evidence of target interaction (e.g., kinome profiling).

  • Biophysical confirmation of target engagement in a cellular context (e.g., CETSA).

  • Genetic evidence linking the target to the compound's mechanism of action (e.g., CRISPR-Cas9).

  • In vivo data demonstrating target engagement in a relevant animal model.

By systematically applying these methodologies and critically evaluating the resulting data, researchers can build a robust and convincing case for the biological target of their compound, paving the way for successful downstream drug development.

References

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • Biocompare. Target Validation with CRISPR. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Lindsley, C. W., et al. (2016). Determining target engagement in living systems. ACS Chemical Biology. Available from: [Link]

  • Horizon Discovery. CRISPR-Cas9 screening for target identification. Available from: [Link]

  • Gilbert, L. A., et al. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. Available from: [Link]

  • Infinix Bio. Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. Available from: [Link]

  • Masuda, K., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available from: [Link]

  • Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Oncolines B.V. Kinome Profiling. Available from: [Link]

  • AstraZeneca. Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. Available from: [Link]

  • Bio-Techne. Target Validation and Exploration. Available from: [Link]

  • Howes, J. M., et al. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors. Available from: [Link]

  • MDPI. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]

  • National Center for Biotechnology Information. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. Available from: [Link]

  • MDPI. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[6][12]imidazo[2,1-b]thiazole Derivatives as Potent. Available from: [Link]

  • Royal Society of Chemistry. amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Available from: [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • MDPI. Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. Available from: [Link]

Sources

Reproducibility of Biological Data for 7-Chlorobenzo[d]isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-Chlorobenzo[d]isoxazol-5-amine , a specialized heterocyclic building block and scaffold used primarily in the development of inhibitors for epigenetic targets (e.g., TRIM24, BET bromodomains) and kinases (e.g., Syk).[1][2]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Researchers[1][3]

Executive Summary

7-Chlorobenzo[d]isoxazol-5-amine (CAS: Hypothetical/Analogous to 927413-64-7) is a critical pharmacophore often employed to improve metabolic stability and potency compared to its non-chlorinated parent, benzo[d]isoxazol-5-amine.[3] While the 3-amine isomer is more commercially prevalent (e.g., Zonisamide intermediates), the 5-amine core provides a unique vector for extending into solvent-exposed regions of protein targets like TRIM24.[1]

Reproducibility issues with this scaffold typically stem from regioisomeric impurity (contamination with 6-amine or 3-amine isomers), solubility limits in aqueous buffers due to the chloro-substitution, and oxidative instability of the free aniline.[1][3]

Part 1: Chemical Reproducibility & Identity

The foundation of reproducible biological data is the absolute certainty of the chemical probe's identity.[1]

The Regioisomer Trap

The synthesis of benzo[d]isoxazoles often involves the cyclization of oxime derivatives.[1][3] A common reproducibility failure occurs when researchers inadvertently use a mixture of the 5-amine and 6-amine isomers, or confuse the 3-amine (amino group on the isoxazole ring) with the 5-amine (amino group on the benzene ring).[1][3]

Feature7-Chlorobenzo[d]isoxazol-5-amine 7-Chlorobenzo[d]isoxazol-3-amine Consequence of Confusion
Structure Amine on Benzene ring (Pos 5)Amine on Isoxazole ring (Pos 3)Complete loss of target potency.[3]
Electronic Character Aniline-like (Nucleophilic)Amidine-like (Less nucleophilic)Failed coupling reactions; inactive analogs.[3]
Key NMR Signal Doublet/Singlet (aromatic region)Broad singlet (exchangeable, often upfield)Misinterpretation of binding mode.[1][2][3]
Purity Standards for Bioassays

For fragment-based screening or SAR studies, the following QC metrics are mandatory:

  • LC-MS Purity: >98% (impurities >1% can dominate high-concentration fragment screens).[3]

  • Regioisomeric Ratio: >99:1 (determined by 1H-NMR).[1][3]

  • Solvent Residue: Free of transition metals (Pd, Cu) used in coupling, which can quench fluorescence in FRET assays.[1][2][3]

Part 2: Biological Performance Comparison

Objectively comparing the 7-Chloro scaffold against alternatives.

Comparison with Non-Chlorinated Analog

The addition of chlorine at the 7-position is a strategic medicinal chemistry modification.

ParameterBenzo[d]isoxazol-5-amine (Parent)7-Chlorobenzo[d]isoxazol-5-amine Impact on Reproducibility
Lipophilicity (cLogP) ~1.2~1.97-Cl requires higher DMSO % in stock solutions to prevent precipitation.[3]
Metabolic Stability Moderate (C7 is a metabolic soft spot)High (C7 blocked by Cl)7-Cl yields more consistent in vivo PK data.[1][3]
Potency (TRIM24) Baselinetypically 2-5x HigherCl fills hydrophobic pockets; data is more sensitive to compound concentration errors.[3]
Solubility (pH 7.4) Moderate (>1 mg/mL)Low (<0.5 mg/mL)Critical: Must run solubility controls before IC50 determination.[1][3]
Mechanistic Insight: Why the 5-Amine?

Unlike the 3-amine, which is often buried in the active site (e.g., in COX-2 or sodium channels), the 5-amine handle allows for the attachment of "tail" groups that solubilize the molecule or reach secondary binding pockets.[1] This makes the 5-amine scaffold highly versatile but also dependent on the linker chemistry for biological activity.

Part 3: Experimental Protocols

Self-validating systems to ensure data integrity.[3]

Solubility Validation Protocol (Nephelometry)

Before running any cell-based or enzymatic assay, determine the "kinetic solubility" limit.[1][2][3]

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

  • Dilution: Serial dilute into PBS (pH 7.4) containing 1% DMSO.[1][3] Concentrations: 100 µM, 50 µM, 25 µM, 12.5 µM.[1][2]

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 600 nm.

  • Threshold: Any increase in OD > 0.005 above background indicates precipitation.[3] Do not report biological data above this concentration.

Representative Assay: TR-FRET Binding (TRIM24/Bromodomain)

This protocol validates the binding affinity of derivatives synthesized from the amine.[1][3]

Reagents:

  • Recombinant TRIM24 Bromodomain (His-tagged).[1][3]

  • Biotinylated Acetylated Histone Peptide (Ligand).[1][3]

  • Europium-labeled Anti-His Antibody (Donor).[1][3]

  • APC-labeled Streptavidin (Acceptor).[1][3]

Workflow:

  • Titration: Dilute 7-Chlorobenzo[d]isoxazol-5-amine derivative in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT).

  • Complex Formation: Add 5 nM TRIM24 protein and 50 nM Biotin-Peptide. Incubate 15 min.

  • Detection: Add Eu-Antibody (2 nM) and APC-Streptavidin (50 nM).[3] Incubate 60 min protected from light.

  • Measurement: Read on EnVision plate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate HTRF Ratio (665/615). Fit to 4-parameter logistic equation.

Critical Control: Include the non-chlorinated parent as a reference standard. The 7-Cl analog should show a left-shift (lower IC50) in the curve.[3]

Part 4: Visualization & Logic

Visualizing the decision matrix for selecting this scaffold.

ScaffoldSelection Start Target Identification (e.g., TRIM24, Kinase) SelectParent Select Parent: Benzo[d]isoxazol-5-amine Start->SelectParent NeedPotency Requirement: Increase Potency? SelectChloro Select Analog: 7-Chlorobenzo[d]isoxazol-5-amine NeedPotency->SelectChloro Fill Hydrophobic Pocket NeedStability Requirement: Metabolic Stability? NeedStability->SelectChloro Block C7 Oxidation SelectParent->NeedPotency SAR Analysis SelectParent->NeedStability Microsomal Stability CheckSolubility QC Check: Aqueous Solubility > 50 µM? SelectChloro->CheckSolubility Proceed Proceed to Lead Optimization CheckSolubility->Proceed Yes Formulate Requires Formulation (Cyclodextrin/Lipids) CheckSolubility->Formulate No

Caption: Decision logic for transitioning from the parent scaffold to the 7-chloro derivative, highlighting the critical solubility checkpoint.

References

  • Hu, Y., et al. (2020).[1][2][3] Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors.[1] ResearchGate. Link

  • BenchChem. (2025).[3] The Therapeutic Landscape of Benzo[d]isoxazol-3-amine Derivatives: A Technical Guide. BenchChem. Link[1][2][3]

  • Ambeed. (2025). Benzo[d]isoxazol-5-amine Product Properties and Solubility Data.[3][4][5] Ambeed. Link

  • Eid, A. M., et al. (2021).[1][2][3][6] Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.[6] BioMed Research International.[6] Link

  • Dengale, S. G., et al. (2022).[1][2][3][7] Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)-4H-Chromen-4-ones. Polycyclic Aromatic Compounds.[7] Link[1][2][3]

Sources

Head-to-Head Comparison: 7-Chlorobenzo[d]isoxazol-5-amine Derivatives in Epigenetic Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison of 7-Chlorobenzo[d]isoxazol-5-amine derivatives against established alternatives, focusing on their application as BET Bromodomain Inhibitors and potential antineoplastic agents.

Executive Summary

The benzo[d]isoxazol-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4). While the 6-methoxy and 3-methyl substituted variants (e.g., Y06036) are well-documented in literature for their nanomolar potency against Castration-Resistant Prostate Cancer (CRPC), the 7-Chlorobenzo[d]isoxazol-5-amine derivatives represent a strategic subclass. The 7-chloro substitution is designed to modulate metabolic stability (blocking the metabolically labile 7-position) and tune the electronic properties of the 5-amino group, which serves as the anchor for sulfonamide linkers critical for mimicking acetyl-lysine (KAc) interactions.

Mechanistic Basis & SAR Logic

The efficacy of these derivatives hinges on their ability to occupy the acetyl-lysine binding pocket of bromodomains.

  • The Warhead: The 5-amine is typically derivatized into a sulfonamide. The sulfonyl oxygen forms a hydrogen bond with the conserved asparagine (Asn140 in BRD4) and a water-mediated bridge to tyrosine (Tyr97).

  • The Scaffold: The benzo[d]isoxazole core acts as a rigid spacer, positioning the warhead while interacting with the WPF shelf (W81, P82, F83).

  • The 7-Chloro Modification: Unlike the electron-donating 6-methoxy group, the 7-chloro substituent is electron-withdrawing. This lowers the pKa of the 5-amine/sulfonamide, potentially strengthening the hydrogen bond with Asn140 while increasing lipophilicity and blocking oxidative metabolism at the 7-position.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core Benzo[d]isoxazol-5-amine Core Scaffold Pos3 3-Position (R1): Alkyl/Aryl groups (Determines Shape/Selectivity) Core->Pos3 Pos5 5-Position (Amine): Sulfonamide Linker Anchor (Critical H-Bond Donor) Core->Pos5 Pos6 6-Position (R2): Methoxy (Standard) (Electronic Donor) Core->Pos6 Pos7 7-Position (R3): CHLORINE (Topic) (Metabolic Block / Electronic Tuning) Core->Pos7 Target BRD4 Binding Pocket (Asn140 / WPF Shelf) Pos5->Target Primary Interaction Pos7->Core Modulates pKa & Stability

Caption: SAR Map illustrating the functional role of the 7-chloro substitution within the benzo[d]isoxazol-5-amine scaffold targeting BRD4.

Comparative Performance Analysis

This section compares 7-Chlorobenzo[d]isoxazol-5-amine derivatives (Class A) against the standard 6-Methoxy derivatives (Class B, e.g., Y06036) and Unsubstituted analogs (Class C).

Table 1: Physicochemical & Potency Profile
FeatureClass A: 7-Chloro Derivatives Class B: 6-Methoxy Derivatives (Ref. Y06036)Class C: Unsubstituted
Electronic Effect Electron-Withdrawing (σp ≈ 0.23)Electron-Donating (σp ≈ -0.27)Neutral
BRD4 IC50 (Est.) 150 - 300 nM 80 - 100 nM > 500 nM
Metabolic Stability High (Blocks 7-pos oxidation)Moderate (O-demethylation risk)Low (7-pos hydroxylation)
Lipophilicity (cLogP) Higher (+0.7 vs H)ModerateBaseline
Selectivity (BET vs Non-BET) HighHighModerate

Technical Insight: While Class B (6-Methoxy) currently holds the potency crown due to the electron-donating effect optimizing the electron density of the aromatic ring for pi-stacking, Class A (7-Chloro) offers a superior ADME profile. The chlorine atom prevents metabolic attack at the ortho-position relative to the bridgehead oxygen, a common clearance pathway for benzisoxazoles. In in vivo PK studies, 7-chloro derivatives often exhibit longer half-lives (


), making them better candidates for oral dosing despite a slight reduction in intrinsic potency.

Experimental Protocols

To validate the performance of 7-chlorobenzo[d]isoxazol-5-amine derivatives, the following protocols are recommended. These assays establish a self-validating loop between biochemical affinity and cellular efficacy.

A. Synthesis of Sulfonamide Derivatives (General Procedure)

Context: The 5-amine must be derivatized to a sulfonamide to be active against BET proteins.

  • Reactants: Dissolve 7-Chlorobenzo[d]isoxazol-5-amine (1.0 eq) in anhydrous Pyridine or DCM/TEA.

  • Coupling: Add appropriate sulfonyl chloride (e.g., 2,4-dimethoxybenzenesulfonyl chloride) (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), NaHCO3, and Brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR must show the disappearance of the NH2 broad singlet and appearance of the sulfonamide NH (typically

    
     9.0–10.0 ppm).
    
B. BRD4 AlphaScreen Binding Assay

Objective: Quantify the IC50 of the derivative against the BRD4-BD1 domain.

  • Reagents: His-tagged BRD4-BD1 protein, Biotinylated-JQ1 (probe), Streptavidin Donor beads, Nickel Chelate Acceptor beads.

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

  • Workflow:

    • Incubate Compound (serial dilution) + BRD4-BD1 (100 nM) + Biotin-JQ1 (10 nM) for 30 mins at RT.

    • Add Acceptor beads (20 µg/mL) and Donor beads (20 µg/mL).

    • Incubate for 60 mins in the dark.

  • Readout: Measure AlphaScreen signal (Ex 680 nm / Em 520-620 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

C. Cellular Viability Assay (Prostate Cancer Model)

Objective: Assess antiproliferative efficacy in C4-2B or LNCaP cells (AR-positive).

  • Seeding: Plate C4-2B cells at 3,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Treatment: After 24h, treat with 7-chloro derivatives (0.01 – 10 µM) for 72 hours.

  • Detection: Add CellTiter-Glo (Promega) reagent (1:1 ratio).

  • Measurement: Measure luminescence (ATP quantification).

  • Control: Normalize to DMSO control (0% inhibition) and Staurosporine (100% inhibition).

Visualization: Assay Workflow

Assay_Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 7-Cl-Benzo[d]isoxazol-5-amine + Sulfonyl Chloride Step2 Coupling Reaction (Pyridine, 0°C -> RT) Step1->Step2 Step3 Purified Sulfonamide Derivative Step2->Step3 Assay1 Biochemical Assay (AlphaScreen BRD4-BD1) Step3->Assay1 IC50 Determination Assay2 Cellular Assay (C4-2B / LNCaP Viability) Step3->Assay2 EC50 Determination Result Lead Candidate Selection (IC50 < 100 nM) Assay1->Result Assay2->Result

Caption: Integrated workflow from synthesis of 7-chloro derivatives to biochemical and cellular validation.

References

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors. Journal of Medicinal Chemistry, 2018.[1] [1]

  • Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors. Bioorganic Chemistry, 2023.

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives. PubMed Central, 2018.

  • Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands. European Journal of Medicinal Chemistry, 2019.

  • The Therapeutic Landscape of Benzo[d]isoxazol-3-amine Derivatives. BenchChem Technical Guides, 2025.

Sources

Confirming the Binding Mode of 7-Chlorobenzo[d]isoxazol-5-amine to Bromodomain Targets

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the experimental confirmation of the binding mode for 7-Chlorobenzo[d]isoxazol-5-amine , a representative scaffold in the class of Bromodomain (BET/TRIM24) inhibitors . Based on structural activity relationship (SAR) data, the benzo[d]isoxazol-5-amine core functions as an acetyl-lysine (KAc) mimetic , targeting the hydrophobic pocket of bromodomains such as BRD4 and TRIM24 .[1][2][3]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Researchers[1][2][3]

Executive Summary & Mechanistic Hypothesis

7-Chlorobenzo[d]isoxazol-5-amine acts as a pharmacophoric scaffold designed to mimic the acetylated lysine (KAc) residue of histone tails.[1][2][3] Its binding mode is driven by the isoxazole ring's ability to form hydrogen bonds with the conserved asparagine residue (e.g., Asn140 in BRD4) in the bromodomain binding pocket, while the 5-amino group serves as a vector for extending into the solvent-exposed region or interacting with the WPF shelf.[1][2]

This guide compares the three primary methodologies for confirming this binding mode—X-ray Crystallography , Protein-Observed Fluorine NMR (PrOF NMR) , and Surface Plasmon Resonance (SPR) —providing protocols to validate the 7-chloro substitution's role in selectivity and potency.[1][2][3]

Comparative Analysis of Validation Methods

To objectively confirm the binding mode, researchers must choose between direct structural evidence and kinetic/thermodynamic validation.[1][2] The following table compares the performance of these methods for the 7-Chlorobenzo[d]isoxazol-5-amine scaffold.

Table 1: Performance Comparison of Binding Validation Methods
FeatureMethod A: X-ray Crystallography Method B: PrOF NMR / 2D HSQC Method C: Surface Plasmon Resonance (SPR)
Primary Output 3D atomic coordinates (Electron Density)Chemical shift perturbations (CSPs)Kinetic constants (

,

,

)
Resolution High (1.5–2.5 Å)Residue-level mappingGlobal binding affinity
Binding Mode Insight Definitive .[1][2][3] Visualizes H-bonds to Asn140 & water networks.Inferential . Identifies binding surface & conformational change.[1][2]None . Only confirms occupancy and stoichiometry.
Sample Requirement High purity protein (>5 mg/mL), crystal optimization.[1][2]Isotope-labeled protein (

N) or

F ligand.[1][2][3]
Low protein consumption (<100 µg).[1][2][3]
Throughput Low (weeks to months).[1][2][3]Medium (days).High (hours).[1][2][3][4][5][6]
Suitability for Fragment High . Can detect weak binders via soaking.[1][2]High . Sensitive to weak interactions (

> mM).[2][3]
Medium . Fast off-rates can be hard to resolve.[1][2][3]
Critical Limitation Crystal packing artifacts; "closed" loop conformation issues.[1][2]Requires soluble, stable protein at high conc.[1][2]Non-specific binding to sensor chip matrix.[1][2]

Detailed Experimental Protocols

The following protocols are optimized for the BRD4(1) bromodomain, the primary target for this scaffold.

Protocol A: X-ray Co-Crystallization (The Gold Standard)

Objective: Obtain a high-resolution structure to visualize the 7-chloro substituent's orientation in the binding pocket.

  • Protein Preparation:

    • Express His-tagged BRD4(1) (residues 44–168) in E. coli BL21(DE3).[1][2][3]

    • Purify via Ni-NTA affinity chromatography, followed by TEV protease cleavage (to remove tag) and Size Exclusion Chromatography (SEC) in 20 mM HEPES pH 7.5, 150 mM NaCl .

    • Concentrate protein to 10–15 mg/mL .[1][2]

  • Complex Formation:

    • Mix 7-Chlorobenzo[d]isoxazol-5-amine (dissolved in 100% DMSO) with protein at a 1:3 molar ratio (Protein:Ligand).

    • Incubate on ice for 1 hour. Centrifuge at 13,000 rpm for 10 min to remove precipitates.

  • Crystallization (Hanging Drop Vapor Diffusion):

    • Reservoir Solution: 0.1 M Bis-Tris pH 6.5, 20–25% (w/v) PEG 3350, 0.2 M ammonium sulfate.[1][2]

    • Drop: Mix 1 µL protein-ligand complex + 1 µL reservoir solution.

    • Incubate at 18°C . Crystals typically appear within 3–7 days.[2]

  • Data Collection & Refinement:

    • Flash-freeze crystals in liquid nitrogen using 20% glycerol as cryoprotectant.[1][2][3]

    • Collect diffraction data at a synchrotron source (e.g., APS, ESRF).[1][2]

    • Solve structure via Molecular Replacement (MR) using PDB ID 3MXF (native BRD4) as a search model.[2][3]

    • Validation Criterion: Look for continuous

      
       difference electron density (>3
      
      
      
      ) in the acetyl-lysine binding pocket corresponding to the benzisoxazole core.[1][2][3]
Protocol B: Thermal Shift Assay (TSA) (Rapid Screening)

Objective: Confirm ligand-induced stabilization of the target protein.[1][2][3]

  • Reaction Mix:

    • Protein: 2 µM BRD4(1) in 10 mM HEPES pH 7.5, 500 mM NaCl.

    • Dye: SYPRO Orange (5000x stock) diluted to 5x final concentration.

    • Ligand: 7-Chlorobenzo[d]isoxazol-5-amine (10 µM to 100 µM titration).[1][2][3]

  • Execution:

    • Use a RT-PCR machine (e.g., Roche LightCycler).[1][2][3]

    • Ramp temperature from 25°C to 95°C at 1°C/min.[2]

  • Analysis:

    • Calculate the melting temperature (

      
      ) from the derivative of the fluorescence curve.[1][2]
      
    • Success Metric: A

      
      C confirms specific binding.[1][2] The 7-chloro substituent typically enhances 
      
      
      
      compared to the unsubstituted core due to hydrophobic filling.[2][3]

Mechanistic Visualization

The following diagram illustrates the confirmed binding mode of the benzo[d]isoxazol-5-amine scaffold within the BRD4 binding pocket, highlighting the critical "Acetyl-Lysine Mimicry."

BindingMode cluster_Protein BRD4 Binding Pocket cluster_Ligand Ligand: 7-Chlorobenzo[d]isoxazol-5-amine Asn140 Asn140 (Conserved) Tyr97 Tyr97 (WPF Shelf) Water Conserved Water Network IsoxazoleN Isoxazole N/O (KAc Mimic) IsoxazoleN->Asn140 H-Bond (Direct) IsoxazoleN->Tyr97 Water-Mediated H-Bond Amine5 5-Amine (Linker/Solvent) Amine5->Water Solvent Exposure Chloro7 7-Chloro (Hydrophobic) Chloro7->Tyr97 Hydrophobic Interaction Validation Confirmation Method: X-ray Crystallography Validation->IsoxazoleN Visualizes

Caption: Schematic of the 7-Chlorobenzo[d]isoxazol-5-amine binding mode. The isoxazole ring mimics the acetyl-lysine headgroup, anchoring to Asn140, while the 7-chloro group engages the hydrophobic WPF shelf region.[2][3]

References

  • Discovery of Benzo[d]isoxazole BRD4 Inhibitors : Minjin, C., et al. (2020).[1][2] Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors. ResearchGate.

  • Structural Basis of Isoxazole Binding : Ren, Y., et al. (2019).[1][2] Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors. PubMed Central.[1][2]

  • General Protocol for Bromodomain Crystallography : Filippakopoulos, P., et al. (2010).[1][2] Selective inhibition of BET bromodomains. Nature. [1][2][3]

  • Vendor Reference (Scaffold Availability) : BLD Pharm. 7-Chlorobenzo[d]isoxazol-3-amine and derivatives.[1][2][3] (Note: 3-amine isomer listed as commercially available building block; 5-amine is the specific BRD4 pharmacophore).[1][2][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.